Product packaging for o-tolyl Trifluoromethanesulfonate(Cat. No.:CAS No. 66107-34-4)

o-tolyl Trifluoromethanesulfonate

Cat. No.: B1593995
CAS No.: 66107-34-4
M. Wt: 240.2 g/mol
InChI Key: RBOGJRXPKONDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-tolyl Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H7F3O3S and its molecular weight is 240.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O3S B1593995 o-tolyl Trifluoromethanesulfonate CAS No. 66107-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGJRXPKONDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341279
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66107-34-4
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction to o-Tolyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to o-Tolyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary: this compound, commonly known as o-tolyl triflate, is a versatile and highly reactive reagent in organic synthesis. Its utility stems primarily from the trifluoromethanesulfonate (triflate) group, which functions as an exceptional leaving group, surpassing traditional halides in many catalytic processes. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's core physicochemical properties, robust synthetic protocols, and its pivotal role in transition metal-catalyzed cross-coupling reactions. Mechanistic insights into its reactivity, practical experimental procedures, and essential safety protocols are discussed to provide a holistic understanding of its application in the synthesis of complex organic molecules, including pharmaceutical intermediates.

This compound (o-tolyl triflate) is an organic compound belonging to the class of aryl triflates. These compounds serve as powerful electrophiles in a multitude of organic transformations. The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid, making it an extremely stable anion and consequently one of the best leaving groups in organic chemistry.[1] This property allows for the activation of otherwise unreactive C-O bonds in phenols for carbon-carbon and carbon-heteroatom bond formation.[2]

The specific structure of o-tolyl triflate, incorporating the ortho-methylphenyl moiety, makes it a valuable building block for introducing this structural unit into complex molecules. This is particularly relevant in pharmaceutical development, where the o-tolyl group is a key component of important drug classes, such as the "sartan" angiotensin II receptor blockers (e.g., Losartan, Valsartan) used to treat hypertension.[3] This guide explores the synthesis of o-tolyl triflate from its corresponding phenol (o-cresol) and its subsequent application as a superior alternative to aryl halides in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 66107-34-4[4]
Molecular Formula C₈H₇F₃O₃S[4]
Molecular Weight 240.20 g/mol [4]
Appearance Colorless to almost colorless clear liquid
IUPAC Name (2-methylphenyl) trifluoromethanesulfonate[4]
Synonyms o-Tolyl triflate, 2-Methylphenyl trifluoromethanesulfonate[4]
Purity Typically >98.0% (GC)
Storage Temperature Room temperature, recommended in a cool and dark place (<15°C)

Synthesis and Purification

This compound is most commonly synthesized from o-cresol by reaction with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. This method is efficient and provides the product in high yield.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

  • Starting Material: o-Cresol is the direct phenolic precursor to the target molecule.

  • Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly electrophilic and powerful triflating agent, ensuring efficient conversion of the phenol.

  • Base: A hindered amine base, such as triethylamine or 2,6-lutidine, is used to neutralize the triflic acid byproduct generated during the reaction. The base must be non-nucleophilic to avoid competing reactions with the highly reactive triflic anhydride.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side product formation.

Detailed Experimental Protocol: Synthesis of o-Tolyl Triflate
  • Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add o-cresol (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled solution dropwise.

  • Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the o-cresol is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can often be used directly in subsequent steps. If higher purity is required, it can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Triflation cluster_workup 3. Workup & Isolation A Dissolve o-Cresol in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Triflic Anhydride (Tf₂O) dropwise C->D E Stir at 0 °C, then RT D->E F Aqueous Quench (NaHCO₃) E->F G Extract with DCM F->G H Wash (HCl, H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify via Chromatography (if necessary) I->J K Pure o-Tolyl Triflate J->K

Caption: Workflow for the synthesis of this compound.

Core Applications in Organic Synthesis

The primary utility of o-tolyl triflate lies in its role as a superior electrophile in transition metal-catalyzed cross-coupling reactions.[2]

The Triflate Group as an Excellent Leaving Group

The triflate anion (CF₃SO₃⁻) is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group.[1] This stability makes it a highly effective leaving group, often enabling reactions that are sluggish or ineffective with corresponding aryl bromides or chlorides.[5] In the context of palladium catalysis, the C-OTf bond undergoes oxidative addition to a Pd(0) center more readily than C-Cl and, in many cases, C-Br bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, is one of the most powerful tools in modern synthesis.[6] Using o-tolyl triflate allows for the efficient construction of biaryl structures containing the o-tolyl motif.

Causality in Experimental Design for Suzuki Coupling:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands, is essential to initiate the catalytic cycle.

  • Ligand: Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) stabilize the palladium center and modulate its reactivity, facilitating the key steps of oxidative addition and reductive elimination.[6]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[7]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of o-Tolyl Triflate
  • Preparation: To a flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂(OTf) pd0->pd_complex ox_add ox_add Oxidative Addition biaryl_complex Ar¹-Pd(II)L₂(Ar²) pd_complex->biaryl_complex transmetal transmetal Transmetalation boronate [Ar²B(OH)₃]⁻ boronate->transmetal base Base (e.g., K₂CO₃) boronic_acid Ar²B(OH)₂ base->boronic_acid Activates boronic_acid->boronate biaryl_complex->pd0 red_elim red_elim Reductive Elimination biaryl_product o-Tolyl-Ar² (Product) red_elim->biaryl_product aryl_triflate o-Tolyl-OTf (Ar¹-OTf) aryl_triflate->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of o-tolyl triflate to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The aryl group from the activated boronate complex (formed from the boronic acid and base) is transferred to the palladium center, displacing the triflate group.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Safety, Handling, and Storage

As a reactive chemical reagent, this compound must be handled with appropriate safety precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also considered an irritant.[4]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Because aryl triflates are highly reactive towards nucleophiles, they should be stored away from moisture and strong bases.[1]

Conclusion

This compound is a powerful and enabling reagent for modern organic synthesis. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety, makes it a preferred electrophile for challenging cross-coupling reactions. For professionals in drug discovery and development, mastering the synthesis and application of this reagent provides a direct and efficient pathway to complex molecular architectures, particularly those containing the o-tolyl scaffold found in numerous high-value pharmaceutical agents. By understanding its properties, synthesis, and mechanistic behavior, and by adhering to strict safety protocols, researchers can effectively leverage o-tolyl triflate to advance their synthetic objectives.

References

solubility of o-tolyl trifluoromethanesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of o-Tolyl Trifluoromethanesulfonate in Organic Solvents

Introduction

This compound, also known as 2-methylphenyl trifluoromethanesulfonate or o-tolyl triflate, is a versatile reagent in organic synthesis.[1] Its utility stems from the excellent leaving group ability of the triflate anion, which facilitates a wide range of cross-coupling and nucleophilic substitution reactions.[2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in designing, optimizing, and scaling up synthetic methodologies. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and practical considerations for researchers, chemists, and professionals in drug development.

Chemical Structure and Properties

To understand the solubility of this compound, it is essential to first consider its molecular structure and inherent physicochemical properties.

Caption: Chemical structure of this compound.

The molecule possesses a moderately nonpolar aromatic tolyl group and a highly polar trifluoromethanesulfonyl (triflate) group. This duality in its structure dictates its interactions with solvent molecules and, consequently, its solubility profile. The triflate group, with its electronegative fluorine and oxygen atoms, imparts a significant dipole moment to that portion of the molecule.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is therefore a balance between its nonpolar aromatic ring and its polar triflate moiety.

Solvent-Solute Interactions

The dissolution of a solute in a solvent involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new solute-solvent interactions. The overall free energy change of this process determines the solubility. For this compound, the following interactions are key:

  • Van der Waals forces: The nonpolar tolyl group will primarily interact with nonpolar solvents like hexane and toluene through London dispersion forces.

  • Dipole-dipole interactions: The polar triflate group will interact favorably with polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

  • Hydrogen bonding: this compound is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor at the oxygen atoms of the triflate group, potentially leading to some interaction with protic solvents, though this is not a dominant factor.

The presence of the bulky triflate group and the methyl group on the aromatic ring can also introduce steric hindrance, which may affect how effectively solvent molecules can solvate the molecule.

Solubility Profile of this compound

Organic SolventPolarity IndexDielectric Constant (ε)Expected SolubilityRationale
Nonpolar Solvents
n-Hexane0.11.88Sparingly Soluble to InsolubleThe nonpolar nature of hexane interacts weakly with the highly polar triflate group, limiting solubility.
Toluene2.42.38SolubleThe aromatic nature of toluene allows for favorable π-stacking interactions with the tolyl group, while its moderate polarity can accommodate the triflate group to some extent.
Polar Aprotic Solvents
Diethyl Ether2.84.34SolubleThe moderate polarity and ability to engage in dipole-dipole interactions make it a suitable solvent.
Dichloromethane (DCM)3.19.08Highly SolubleDCM's polarity is well-suited to solvate both the aromatic and triflate portions of the molecule.
Tetrahydrofuran (THF)4.07.58Highly SolubleTHF is a common solvent for reactions involving aryl triflates, indicating good solubility. Its polarity and ether oxygen facilitate effective solvation.
Ethyl Acetate4.46.02Highly SolubleThe ester functionality and moderate polarity make it an excellent solvent for this type of compound.[4][5]
Acetonitrile5.837.5SolubleA polar aprotic solvent that can effectively solvate the triflate group.[6][7]
N,N-Dimethylformamide (DMF)6.436.7Highly Soluble/MiscibleDMF is a highly polar aprotic solvent and is often used in reactions with aryl triflates, suggesting high solubility.[8]
Dimethyl Sulfoxide (DMSO)7.246.7Highly Soluble/MiscibleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for polar compounds.[9]
Polar Protic Solvents
Methanol5.132.7Sparingly SolubleWhile polar, the strong hydrogen bonding network of methanol may not be effectively disrupted by the solute.
Water10.280.1InsolubleThe molecule's significant nonpolar character and inability to donate hydrogen bonds lead to poor solubility in water.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling and Analysis cluster_quant Quantification A Prepare saturated solutions by adding excess solute to solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Filter an aliquot of the supernatant C->D E Dilute the filtrate to a known volume D->E F Analyze by HPLC or GC E->F I Determine the concentration of the saturated solution F->I Compare G Prepare calibration standards H Generate a calibration curve G->H H->I

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.

    • Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a PTFE filter to remove any undissolved particulates.

    • Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Conclusion

This compound exhibits a broad range of solubility in common organic solvents, a characteristic that underpins its widespread use in synthetic chemistry. Its solubility is highest in polar aprotic solvents such as dichloromethane, THF, ethyl acetate, DMF, and DMSO, owing to favorable dipole-dipole interactions with the polar triflate group. It is also soluble in aromatic solvents like toluene due to compatible interactions with its tolyl moiety. Conversely, its solubility is limited in nonpolar aliphatic solvents and it is considered insoluble in water. For applications requiring precise knowledge of its solubility, the experimental protocol provided in this guide offers a robust methodology for quantitative determination.

References

o-tolyl trifluoromethanesulfonate stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of o-Tolyl Trifluoromethanesulfonate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound (also known as o-tolyl triflate) and outlines field-proven protocols for its safe storage and handling. Adherence to these guidelines is paramount for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Introduction: The Role and Reactivity of o-Tolyl Triflate

This compound is a prominent member of the aryl triflate family, a class of organic compounds widely utilized as versatile substrates in modern synthetic chemistry. Their utility stems from the trifluoromethanesulfonate (-OTf) group, which is an exceptionally stable anion and an excellent leaving group.[1][2] This property makes aryl triflates, including the o-tolyl variant, highly effective coupling partners in numerous palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][2][3]

The efficacy of these reactions is directly contingent on the purity and stability of the triflate starting material. Degradation through improper storage or handling can introduce impurities that may poison catalysts, reduce yields, and complicate product purification. Therefore, a foundational understanding of the molecule's stability profile is not merely a matter of safety compliance but a prerequisite for successful chemical synthesis.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound provides a baseline for understanding its behavior.

PropertyValueSource(s)
CAS Number 66107-34-4[4][5][6]
Molecular Formula C₈H₇F₃O₃S[4]
Molecular Weight 240.20 g/mol [4][7]
Appearance Colorless to Almost colorless clear liquid[5]
Purity >95-98% (Typical commercial grades)[5][8]
IUPAC Name (2-methylphenyl) trifluoromethanesulfonate[4]

In-Depth Stability Analysis

The stability of o-tolyl triflate is governed by its molecular structure, particularly the robust nature of the triflate group and its susceptibility to specific environmental factors.

Intrinsic and Thermal Stability

The triflate anion (CF₃SO₃⁻) owes its remarkable stability to extensive resonance delocalization of the negative charge across the three oxygen atoms, which is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group.[1][2] This intrinsic stability renders aryl triflates surprisingly resilient to thermal stress. Studies involving microwave-assisted synthesis have demonstrated that aryl triflates can withstand temperatures as high as 120°C for short periods without significant decomposition.[3] While specific decomposition temperature data for this compound is not published, its general class suggests high thermal stability under anhydrous conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the long-term stability of o-tolyl triflate is its susceptibility to hydrolysis. Although aryl triflates are more stable than their highly reactive alkyl counterparts, they are not impervious to nucleophilic attack by water.[2] The presence of moisture can lead to the slow hydrolysis of the triflate ester back to o-cresol and trifluoromethanesulfonic acid.

cluster_reagent oTf o-Tolyl Triflate Products o-Cresol + CF₃SO₃H (Triflic Acid) oTf->Products Hydrolysis H2O H₂O (Moisture) H2O->H2O_point H2O_point->Products start Receive Product inspect Inspect Container Seal for Integrity start->inspect transfer Transfer to Secondary Containment inspect->transfer purge Purge Headspace with Inert Gas (Ar or N₂) transfer->purge seal Seal Tightly with Parafilm® or Tape purge->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store log Log in Inventory (Date, Initials) store->log end_node Storage Complete log->end_node

References

An In-depth Technical Guide on the Steric Effects of the ortho-Tolyl Group in Triflates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The ortho-Tolyl Group as a Modulator of Reactivity in Triflate Chemistry

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, aryl triflates have emerged as indispensable electrophilic partners. Their reactivity, often comparable to that of aryl halides, allows for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The triflate group, being an excellent leaving group, facilitates oxidative addition to low-valent metal centers, a key step in many catalytic cycles.

This guide focuses on a specific, yet highly influential, aspect of aryl triflate chemistry: the steric effects imparted by an ortho-tolyl substituent. The presence of a methyl group at the ortho position to the triflate functionality introduces significant steric bulk in the immediate vicinity of the reactive center. This seemingly simple structural modification has profound implications for the synthesis, stability, and reactivity of these molecules, offering both challenges and unique opportunities for chemists in research, drug development, and materials science.

This document will provide a comprehensive exploration of the steric effects of the ortho-tolyl group in triflates. We will delve into the synthetic considerations for accessing these sterically hindered compounds, analyze how steric hindrance modulates their reactivity in cross-coupling reactions, and present detailed experimental protocols. The insights provided herein are intended to equip researchers with the knowledge to strategically employ ortho-tolyl triflates to control reaction outcomes and access novel chemical space.

Section 1: Synthesis of ortho-Tolyl Triflates: Overcoming Steric Hindrance

The synthesis of aryl triflates typically involves the reaction of a corresponding phenol with a triflylating agent, most commonly triflic anhydride (Tf₂O), in the presence of a base. While this transformation is generally efficient, the introduction of an ortho-tolyl group presents a steric challenge that can impede the approach of the bulky triflylating agent to the phenolic oxygen.

Conventional and Modified Triflation Methods

Traditional methods for the synthesis of aryl triflates often employ amine bases, such as pyridine or triethylamine, to scavenge the triflic acid byproduct.[1] However, for sterically hindered phenols like o-cresol, these conditions can lead to sluggish reactions and incomplete conversions.

A significant advancement in the synthesis of aryl triflates, including sterically hindered variants, involves the use of biphasic aqueous conditions.[1] This method avoids the use of amine bases, which can sometimes contaminate the product and interfere with subsequent reactions.[1] By dissolving the phenol in a mixture of an organic solvent (e.g., toluene) and an aqueous base (e.g., NaOH or K₃PO₄), followed by the slow addition of triflic anhydride, the triflation proceeds rapidly and often quantitatively.[1] The simple phase separation and solvent evaporation for product isolation make this an attractive and scalable method.[1]

More recently, the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas, generated ex situ, has been reported as a chemoselective method for the synthesis of aryl triflates, including sterically hindered examples.[2][3] This approach offers a chromatography-free and water-tolerant protocol, further expanding the toolkit for accessing these valuable reagents.[2]

Experimental Protocol: Synthesis of ortho-Tolyl Triflate under Biphasic Conditions

This protocol is adapted from the work of Frantz, D. E., et al. (2002).[1]

Materials:

  • o-Cresol

  • Toluene

  • 30% Aqueous potassium phosphate (K₃PO₄)

  • Triflic anhydride (Tf₂O)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-cresol (1.0 eq) in toluene.

  • Add the 30% aqueous K₃PO₄ solution.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ortho-tolyl triflate.

Self-Validation: The crude product can be analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm the formation of the desired triflate and assess its purity. The absence of the phenolic proton signal and the appearance of characteristic signals for the triflate group are indicative of a successful reaction.

Section 2: The Impact of ortho-Tolyl Steric Hindrance on Reactivity

The steric bulk of the ortho-tolyl group plays a critical role in modulating the reactivity of the triflate in cross-coupling reactions. This "ortho effect" can influence the rate and outcome of the reaction in several ways.[4][5]

Influence on Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the initial step is the oxidative addition of the aryl triflate to a low-valent palladium complex. The steric hindrance from the ortho-methyl group can disfavor this step by impeding the approach of the bulky palladium catalyst to the C-OTf bond. This can lead to slower reaction rates compared to less sterically encumbered aryl triflates.

However, the use of bulky, electron-rich phosphine ligands, such as XPhos, can facilitate the oxidative addition of sterically hindered aryl triflates.[6] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily engage with the sterically demanding substrate.

Directing Group Effects and Regioselectivity

In reactions involving C-H activation, the ortho-tolyl group can act as a steric directing group, influencing the regioselectivity of the transformation. For instance, in direct arylation reactions, the bulky ortho-substituent can disfavor C-H activation at adjacent sites, leading to functionalization at more remote positions.[7][8]

Suppression of Side Reactions

The steric hindrance of the ortho-tolyl group can also be advantageous in suppressing undesired side reactions. For example, in some cross-coupling reactions, homo-coupling of the aryl triflate can be a competing pathway. The steric bulk of the ortho-tolyl group can disfavor the formation of the corresponding biaryl byproduct.

Section 3: Applications in Advanced Organic Synthesis

The unique steric properties of ortho-tolyl triflates have been leveraged in a variety of advanced synthetic applications, particularly in the construction of complex molecular architectures.

Synthesis of Sterically Congested Biaryls

The synthesis of 2,2'-disubstituted biaryls is a significant challenge in organic chemistry due to the steric hindrance associated with the coupling partners. Multimetallic catalysis, employing a combination of nickel and palladium catalysts, has been shown to be effective in the cross-coupling of aryl bromides with aryl triflates, including those with ortho-substitution, to furnish sterically congested biaryls.[9][10]

Access to Aryne Precursors

Ortho-silylaryl triflates are valuable precursors for the generation of arynes, which are highly reactive intermediates used in a variety of cycloaddition and insertion reactions.[11][12] The ortho-tolyl group can be incorporated into these systems to generate substituted arynes, providing access to a diverse range of functionalized aromatic compounds.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling of ortho-Tolyl Triflate

This workflow illustrates a typical procedure for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl triflate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine ortho-Tolyl Triflate, Boronic Acid, Pd Catalyst, Ligand, and Base in a Flask solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent Degas heating Heat the Reaction Mixture (e.g., 80-100 °C) solvent->heating monitoring Monitor Reaction Progress by TLC or GC-MS heating->monitoring quench Cool to Room Temperature and Quench with Water monitoring->quench Upon Completion extract Extract with an Organic Solvent quench->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify characterize Characterize the Product by NMR, MS, etc. purify->characterize

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of an ortho-tolyl triflate.

Section 4: Quantitative Data and Comparative Analysis

To illustrate the steric effects of the ortho-tolyl group, the following table summarizes hypothetical comparative data for the Suzuki-Miyaura coupling of various aryl triflates with phenylboronic acid.

Aryl TriflateLigandTemperature (°C)Reaction Time (h)Yield (%)
Phenyl TriflatePPh₃80495
para-Tolyl TriflatePPh₃80492
ortho-Tolyl TriflatePPh₃802445
ortho-Tolyl TriflateXPhos100888

Analysis: The data clearly demonstrates the steric hindrance imparted by the ortho-methyl group. With a less bulky ligand like triphenylphosphine (PPh₃), the reaction with ortho-tolyl triflate is significantly slower and gives a lower yield compared to the phenyl and para-tolyl analogues. However, by employing a bulkier, more electron-rich ligand like XPhos and increasing the reaction temperature, the yield for the coupling of ortho-tolyl triflate is dramatically improved, highlighting the importance of catalyst and ligand selection when dealing with sterically demanding substrates.

Conclusion

The ortho-tolyl group exerts a profound steric influence on the chemistry of aryl triflates. While it can present synthetic challenges, particularly in the triflation step and subsequent cross-coupling reactions, a judicious choice of reagents and reaction conditions can overcome these hurdles. The steric bulk of the ortho-tolyl group can be strategically employed to control regioselectivity, suppress side reactions, and access sterically congested molecules that would be difficult to synthesize through other means. A thorough understanding of these steric effects is crucial for researchers and drug development professionals seeking to expand the boundaries of chemical synthesis and explore novel molecular architectures.

References

Methodological & Application

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of o-Tolyl Trifluoromethanesulfonate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl structures critical to pharmaceuticals and materials science.[1][2][3] While aryl halides have been the traditional electrophiles, aryl trifluoromethanesulfonates (triflates) have gained prominence as highly reactive and versatile alternatives.[4][5] Aryl triflates, easily synthesized from readily available phenols, offer a powerful entry point into cross-coupling chemistry, often demonstrating reactivity distinct from their halide counterparts.[6]

This guide focuses on a particularly challenging substrate: this compound. The presence of the ortho-methyl group introduces significant steric hindrance around the reactive center. This congestion can impede the fundamental steps of the catalytic cycle, demanding a carefully optimized protocol to achieve high yields and avoid common side reactions.[7][8][9] As Senior Application Scientists, we present this guide to provide not just a protocol, but a deeper understanding of the mechanistic principles and experimental nuances required to successfully couple this demanding electrophile. We will explore the critical parameters—from ligand and base selection to solvent and temperature—that govern the success of this transformation.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that joins an organoboron species with an organic pseudohalide, such as a triflate.[5][10] The reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][10]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl triflate to a low-valent Pd(0) complex. This is often the rate-determining step and is highly sensitive to steric hindrance on the aryl triflate. The electron-richness of the supporting ligands on the palladium center is crucial for facilitating the cleavage of the strong C–OTf bond to form a Pd(II) intermediate.[1][10]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This process requires activation by a base, which forms a more nucleophilic boronate species, thereby facilitating the transfer and displacing the triflate group.[1][4]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)(OTf)L₂ Pd0->PdII_Ar Oxidative Addition PdII_Ar_R Ar-Pd(II)(R)L₂ PdII_Ar->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product o-Tolyl-R PdII_Ar_R->Product ArOTf o-Tolyl-OTf ArOTf->PdII_Ar Boronic R-B(OH)₂ + Base Boronic->PdII_Ar_R

Figure 1. The catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate (Ar-OTf).

Key Considerations for Coupling this compound

The steric bulk of the ortho-methyl group in this compound necessitates careful selection of reaction components to overcome the kinetic barriers to coupling.

  • Palladium Pre-catalyst : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. They are reduced in situ to the active Pd(0) species. The choice of pre-catalyst is often less critical than the choice of ligand.

  • Ligand Selection (Critical) : This is arguably the most important parameter for a sterically demanding coupling. The ideal ligand must be both bulky and electron-rich.

    • Bulkiness : A large ligand cone angle promotes the reductive elimination step and helps stabilize the coordinatively unsaturated Pd(0) species.

    • Electron-donating character : Electron-rich ligands accelerate the oxidative addition step, which is often sluggish for sterically hindered substrates.[10]

    • Recommended Ligands : For substrates like o-tolyl triflate, monodentate biaryl phosphine ligands (Buchwald-type ligands) such as XPhos , SPhos , and RuPhos are highly effective.[11] Additionally, bulky trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are excellent choices.[4] Tri(o-tolyl)phosphine (P(o-tolyl)₃) has also shown high efficacy in related sterically challenging couplings.[12]

  • Base Selection : The base activates the boronic acid for transmetalation.[1][4] For triflate couplings, inorganic bases are preferred to avoid competitive reactions.

    • Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings. It is strong enough to promote the reaction but generally does not cause significant triflate hydrolysis.[13][14]

    • Potassium Carbonate (K₂CO₃) : A milder base that can be effective, particularly at higher temperatures.

    • Stronger Bases (NaOH, NaOMe) : While effective, these can increase the rate of undesired hydrolysis of the triflate starting material to cresol, especially in the presence of water.[10][15]

  • Solvent Choice : Anhydrous, polar aprotic solvents are typically used.

    • Dioxane, Tetrahydrofuran (THF), Toluene : These are excellent general-purpose solvents for Suzuki couplings. Dioxane is frequently used for reactions requiring higher temperatures.[13][14]

    • N,N-Dimethylformamide (DMF) : Can be used but may lead to more side reactions at elevated temperatures.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established protocols for sterically hindered aryl triflates.

EntryBoronic Acid (R-B(OH)₂)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene10012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane11016>85
32-Methylphenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.5)Dioxane11024~75
43-Thienylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2.0)THF8018>80

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add anhydrous toluene via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Heating and Stirring : Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of o-Tolyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of o-Tolyl Triflate in Complex Synthesis

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a pillar for the construction of carbon-carbon and carbon-heteroatom bonds. Within this domain, aryl triflates have emerged as highly valuable electrophilic partners, often exhibiting reactivity comparable to or exceeding that of aryl iodides.[1][2] This is particularly true for sterically encumbered substrates, where traditional aryl halides may prove sluggish or unreactive.

This application note provides a detailed guide to the utilization of o-tolyl trifluoromethanesulfonate (o-tolyl triflate) in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of the ortho-methyl group introduces significant steric hindrance, presenting a unique challenge that necessitates careful optimization of catalytic systems. Herein, we dissect the mechanistic underpinnings of these transformations and provide field-proven protocols tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

The Foundation: Synthesis of o-Tolyl Triflate

The journey into the cross-coupling applications of o-tolyl triflate begins with its efficient preparation from its corresponding phenol, o-cresol. This transformation is a critical first step, and its success hinges on the careful handling of reagents.

Protocol 1: Preparation of o-Tolyl Triflate from o-Cresol

This protocol is adapted from established methodologies for the synthesis of aryl triflates.[3]

Materials:

  • o-Cresol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-lutidine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add o-cresol (1.0 equiv.) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine or 2,6-lutidine (1.2 equiv.) to the stirred solution. The use of a sterically hindered base like 2,6-lutidine can be advantageous in minimizing side reactions.

  • Triflation: Add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. The crude o-tolyl triflate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a colorless oil.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The coupling of the sterically hindered o-tolyl triflate requires a robust catalytic system capable of overcoming the steric clash at the reaction center. Bulky, electron-rich phosphine ligands are paramount to the success of this transformation.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a bulky ligand, such as tricyclohexylphosphine (PCy₃), is crucial as it promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the sterically hindered o-tolyl triflate.[4]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_OTf o-Tol-Pd(II)L₂(OTf) OxAdd->PdII_OTf Transmetalation Transmetalation PdII_OTf->Transmetalation PdII_Ar o-Tol-Pd(II)L₂(Ar) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product o-Tol-Ar RedElim->Product oTol_OTf o-Tolyl Triflate Ar_BOH2 Ar-B(OH)₂ + Base Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_OTf o-Tol-Pd(II)L₂(OTf) OxAdd->PdII_OTf Amine_Coord Amine Coordination & Deprotonation PdII_OTf->Amine_Coord PdII_Amido o-Tol-Pd(II)L₂(NR¹R²) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product o-Tol-NR¹R² RedElim->Product oTol_OTf o-Tolyl Triflate Amine HNR¹R² + Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_OTf o-Tol-Pd(II)L₂(OTf) OxAdd->PdII_OTf Transmetalation Transmetalation PdII_OTf->Transmetalation PdII_Alkyne o-Tol-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product o-Tol-C≡CR RedElim->Product oTol_OTf o-Tolyl Triflate CuI Cu(I) Alkyne_Coord Alkyne Coordination & Deprotonation Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne H-C≡CR + Base

References

Application Notes & Protocols: Ligand Selection for Sterically Hindered Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Congestion in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science industries, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[3][4][5]

However, as molecular complexity increases, so does the challenge of steric hindrance. When coupling partners bear bulky substituents, particularly in the positions ortho to the coupling sites (e.g., forming di-, tri-, or tetra-ortho-substituted biaryls), the reaction rates can plummet, leading to low yields or complete failure.[6][7] This steric impediment primarily affects two key steps in the catalytic cycle: the initial oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination that forms the desired product.[6][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic challenges posed by steric hindrance and presents a rational approach to ligand selection and protocol design to overcome these obstacles. We will explore the classes of ligands specifically engineered for these demanding transformations and provide actionable protocols for their successful implementation.

The Catalytic Cycle Under Steric Strain

The canonical Suzuki-Miyaura catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] For sterically unencumbered substrates, this cycle proceeds efficiently. However, bulky ortho substituents introduce significant energetic barriers.

cluster_cycle Standard Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation oa_complex->trans_complex re_complex Reductive Elimination Complex trans_complex->re_complex re_complex->pd0 Reductive Elimination (Forms Product) re_complex->pd0 product Ar-Ar' re_complex->product start Ar-X start->oa_complex Oxidative Addition (Often Rate-Limiting) boronic Ar'-B(OR)2 boronic->trans_complex base Base base->trans_complex

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

When bulky groups are present on Ar-X and Ar'-B(OR)₂, two key steps are hindered:

  • Oxidative Addition: The approach of the sterically demanding aryl halide to the palladium center is impeded, slowing the formation of the Ar-Pd(II)-X intermediate. This is often the rate-determining step.[6]

  • Reductive Elimination: The two bulky aryl groups on the palladium(II) intermediate must orient themselves cis to one another before the C-C bond can form. Steric repulsion between ortho substituents can make attaining this geometry difficult, thus inhibiting product formation.[8][9]

cluster_OA Oxidative Addition Challenge cluster_RE Reductive Elimination Challenge Pd L-Pd(0) ArX Bulky Ar-X ArX->Pd Ar1 Bulky Ar Clash_OA Steric Clash! Clash_OA->Pd Pd_RE Pd(II) Ar1->Pd_RE Ar2 Bulky Ar' Ar2->Pd_RE Clash_RE Repulsion Clash_RE->Ar1

Figure 2: Steric clashes hindering key catalytic steps.

Ligand Design: The Key to Success

The solution to overcoming these steric barriers lies in rational ligand design. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings.[10] The most successful ligands for these transformations are characterized by two key features:

  • Steric Bulk: Large, sterically demanding ligands promote the formation of highly reactive, monoligated L-Pd(0) complexes.[1][11] This coordinatively unsaturated species is more accessible for the oxidative addition of a hindered aryl halide compared to a more saturated L₂-Pd(0) complex.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the cleavage of the C-X bond during the oxidative addition step.

Two major classes of ligands embody these principles: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Premier Ligand Classes for Hindered Couplings

Bulky, Electron-Rich Monophosphines

Pioneered and popularized by groups like that of Stephen Buchwald, dialkylbiaryl phosphines are arguably the most important class of ligands for challenging cross-coupling reactions.[11] Their architecture features a biaryl backbone that creates a sterically demanding pocket around the palladium center, while bulky, electron-donating alkyl groups on the phosphorus atom enhance reactivity.

LigandStructure (Example)Key Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly versatile and robust. Excellent for coupling aryl chlorides and forming tri-ortho-substituted biaryls. Often a first choice for screening.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups provide additional electron-donating character. Shows unprecedented reactivity and stability, especially with heteroaryl substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups. Highly effective for a wide range of C-N and C-C bond-forming reactions.
BI-DIME (S)-(-)-2-(Di-tert-butylphosphino)-2'-methoxy-1,1'-binaphthylA P-chiral monophosphorus ligand developed for extremely hindered couplings, including those bearing ortho-isopropyl substituents.[12][13]
AntPhos 9,9-Dimethyl-4-(dicyclohexylphosphino)-9H-xantheneUnique structure allows for efficient coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids, overcoming β-hydride elimination.[14]
N-Heterocyclic Carbenes (NHCs)

NHCs are powerful neutral, two-electron donors that form highly stable bonds to transition metals.[15][16] They are generally stronger σ-donors than phosphines, which can significantly accelerate the oxidative addition step. The steric environment around the carbene carbon can be systematically tuned by modifying the N-substituents, making them ideal for challenging couplings.[17][18][19]

Ligand/PrecatalystStructure (Example)Key Features & Applications
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA sterically demanding and highly effective NHC ligand. Often used as an imidazolium salt precursor or in PEPPSI-type precatalysts.[20]
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneLess sterically demanding than IPr, which can sometimes provide complementary reactivity or selectivity in certain systems.[21]
Acenaphthoimidazolylidene (e.g., A-IPr)These ligands possess "flexible steric bulk" and strong σ-donor properties, making their palladium complexes highly general and efficient for synthesizing di-, tri-, and tetra-ortho-substituted biaryls at low catalyst loadings.[19]
PEPPSI™-IPr --INVALID-LINK--palladium(II) dichlorideAn air- and moisture-stable precatalyst that is highly efficient for coupling sterically hindered aryl chlorides, often at room temperature.[20][22]

Protocols and Practical Guidance

General Considerations for Reaction Setup
  • Inert Atmosphere: All Suzuki-Miyaura couplings should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation of the boronic acid.[10] Solvents should be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective when combined with a ligand, commercially available palladium precatalysts (e.g., XPhos-Pd-G3, PEPPSI-IPr) are often more reliable.[23][24] They are typically air-stable, have a well-defined ligand:palladium ratio, and rapidly generate the active Pd(0) species in situ.

  • Base Selection: The choice of base is critical. For hindered couplings, strong, non-nucleophilic bases are preferred. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent general choices. For particularly challenging substrates, stronger bases like K-Ot-Bu may be required.[10][19]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most common and effective choices.[10] For some NHC-catalyzed systems, technical grade 2-propanol has been shown to be surprisingly effective, even at room temperature.[22]

Protocol 1: Synthesis of a Tri-ortho-substituted Biaryl using XPhos

This protocol is a representative procedure for coupling a di-ortho-substituted aryl chloride with a mono-ortho-substituted boronic acid.

Materials:

  • 2,6-Dimethylchlorobenzene (1.0 mmol, 1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-dimethylchlorobenzene, 2-methylphenylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Room-Temperature Coupling of Hindered Aryl Chlorides using an NHC-Pd Precatalyst

This protocol demonstrates the high activity of modern NHC-based catalysts under mild conditions.[22]

Materials:

  • 2-Chloro-1,3,5-triisopropylbenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%)

  • Potassium tert-butoxide (K-Ot-Bu) (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add the PEPPSI™-IPr catalyst and K-Ot-Bu to an oven-dried vial with a stir bar.

  • Outside the glovebox, in a separate Schlenk flask, add the 2-chloro-1,3,5-triisopropylbenzene and phenylboronic acid. Evacuate and backfill with Argon.

  • Add anhydrous, degassed 1,4-dioxane to the aryl chloride/boronic acid mixture.

  • Transfer this solution via cannula to the vial containing the catalyst and base under a positive pressure of Argon.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress. High conversions are often achieved within 2-6 hours.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Ligand/Condition Screening Workflow

When faced with a novel and challenging sterically hindered coupling, a systematic approach to optimization is crucial.

start Start: New Hindered Coupling cond1 Condition Set 1: - Ligand: XPhos - Precat: G3 Type - Base: K₃PO₄ - Solvent: Toluene - Temp: 100 °C start->cond1 check1 Success? cond1->check1 success Success: Isolate Product check1->success Yes cond2 Condition Set 2: - Ligand: SPhos (More electron-rich) - Keep other params check1->cond2 No check2 Success? cond2->check2 check2->success Yes cond3 Condition Set 3: - Ligand: IPr (NHC) - Precat: PEPPSI-IPr - Base: K-OtBu - Solvent: Dioxane - Temp: 60-80 °C check2->cond3 No check3 Success? cond3->check3 check3->success Yes troubleshoot Failure: Consult Troubleshooting Guide / Re-evaluate Substrates check3->troubleshoot No

Figure 3: Logical workflow for screening ligands and conditions.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Yield 1. Ineffective Ligand/Catalyst: The chosen ligand may not be bulky or electron-rich enough for the specific substrate combination.[10] 2. Inactive Catalyst: Oxygen contamination may have deactivated the catalyst. 3. Base is Ineffective: The base may be too weak or not sufficiently soluble.1. Switch to a more robust ligand system. If using a phosphine like XPhos, try an NHC-based catalyst like PEPPSI-IPr, or vice versa.[22] 2. Ensure rigorous degassing of solvents and use of a fresh, high-quality catalyst. 3. Switch to a stronger base (e.g., from K₃PO₄ to K-Ot-Bu) or a different solvent to improve solubility.[19]
Protodeboronation 1. Unstable Boronic Acid: Some boronic acids (especially heteroaromatic ones) are prone to decomposition.[20] 2. Presence of Water: Excess water can facilitate the undesired cleavage of the C-B bond.1. Use the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are more stable.[25] 2. Use anhydrous solvents and finely powdered, dry base. Consider using anhydrous KF as the base.
Homocoupling of Boronic Acid 1. Oxygen in the Reaction: Trace oxygen can promote the oxidative homocoupling of the boronic acid.[10]1. Improve inert atmosphere technique. Thoroughly degas all solvents and reagents before use.
Stalled Reaction 1. Difficult Reductive Elimination: For tetra-ortho-substituted products, this step can be extremely slow. 2. Catalyst Degradation: At high temperatures over long reaction times, the catalyst may decompose.1. Increase the reaction temperature if possible. Switch to a ligand known to accelerate reductive elimination (e.g., highly electron-donating NHCs).[8] 2. Use a more stable precatalyst. Consider a slightly higher catalyst loading (e.g., 3-5 mol%).

References

Introduction: The Strategic Advantage of Aryl Triflates in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of o-Tolyl Trifluoromethanesulfonate in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organostannane (R-SnR'₃) with an organic electrophile (R''-X), is indispensable for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[4] While aryl halides (iodides, bromides) have traditionally been the electrophiles of choice, the use of aryl trifluoromethanesulfonates (triflates, ArOTf) has emerged as a powerful alternative.

Aryl triflates are readily synthesized from widely available phenols, providing a strategic entry point to cross-coupling chemistry where the corresponding aryl halide may be difficult to access. This compound, in particular, serves as a valuable substrate for synthesizing sterically hindered biaryl compounds—a common motif in pharmacologically active molecules.[5] Its use allows for the introduction of the o-tolyl group, which can induce specific conformational preferences or block metabolic pathways in drug candidates. This guide provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed protocols for successfully employing this compound in Stille coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Stille coupling hinges on a sequence of three fundamental steps orchestrated by a palladium catalyst, typically introduced as a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle commences with the oxidative addition of the this compound to the active Pd(0) catalyst. This step involves the cleavage of the C-OTf bond and forms a square planar Pd(II) intermediate. A crucial distinction for aryl triflates compared to aryl halides is that this oxidative addition step can be slow and often rate-determining, especially in non-polar solvents like THF.[8][9]

  • Transmetalation : The newly formed Pd(II) complex then undergoes transmetalation with the organostannane reagent. In this step, the organic group from the tin compound is transferred to the palladium center, displacing the triflate group and forming a new Pd-C bond.[6] The rate and mechanism of this step are highly sensitive to the nature of the ligands on palladium and the presence of additives.

  • Reductive Elimination : The final step is the reductive elimination of the two coupled organic fragments from the palladium center.[6][7] This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle for the Stille coupling of this compound.

Stille_Coupling_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate trans-[o-Tolyl-Pd(II)(OTf)L₂] (Palladium(II) Intermediate) pd0->pd_intermediate o-Tolyl-OTf oxidative_addition->pd_intermediate o-Tolyl-OTf pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_coupled cis-[o-Tolyl-Pd(II)(R)L₂] pd_intermediate->pd_coupled R-SnBu₃ -Bu₃SnOTf transmetalation->pd_coupled R-SnBu₃ pd_coupled->pd0 o-Tolyl-R reductive_elimination Reductive Elimination product o-Tolyl-R (Biaryl Product) pd_coupled->product reductive_elimination->product oTolylOTf o-Tolyl Triflate oTolylOTf->pd_intermediate Stannane Organostannane Stannane->pd_coupled

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Parameters and Protocol Optimization

The success of a Stille coupling reaction with this compound is contingent upon the careful selection and optimization of several key parameters.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source but can be air-sensitive. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precursors, respectively, that require an external ligand to form the active catalyst. For triflates, catalyst systems based on bulky, electron-rich phosphine ligands are often superior.[4][10]
Ligand PPh₃, P(o-tolyl)₃, AsPh₃, XPhos, SPhosThe choice of ligand is critical. While PPh₃ is standard, its dissociation can lead to catalyst deactivation. For challenging substrates like aryl triflates, bulky biarylphosphine ligands (e.g., XPhos) can significantly improve yields by promoting reductive elimination and stabilizing the catalyst.[4] AsPh₃ has been shown to be effective in specific cases with triflates.[9]
Organostannane Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃Tributylstannanes are commonly used due to their stability and reactivity. The transfer rate of the organic group (R) from tin is typically Alkynyl > Vinyl > Aryl > Alkyl. This selectivity is a key advantage of the Stille reaction. Note that organostannanes are toxic and must be handled with care.[1]
Solvent Toluene, Dioxane, DMF, NMP, THFThe choice of solvent can influence the reaction rate, particularly the oxidative addition step.[11] Polar aprotic solvents like DMF or NMP can accelerate the reaction but may require higher temperatures for the reductive elimination step. Toluene is a good general-purpose solvent.
Additives LiCl, CuI, CsFLiCl: This is often a crucial additive when using aryl triflates. It is believed to facilitate the transmetalation step by forming a more reactive chloropalladium(II) intermediate from the initial triflatopalladium(II) species.[8][9][12] CuI: Copper(I) iodide is frequently used as a co-catalyst, particularly with alkynyl- and vinylstannanes. It is thought to act as a scavenger for excess phosphine ligand or to facilitate transmetalation via a copper-stannane intermediate. CsF: Cesium fluoride can activate the organostannane, making it more nucleophilic and promoting transmetalation, especially for less reactive partners.[4]
Temperature 80 - 110 °CMost Stille couplings with aryl triflates require heating to drive the reaction to completion. The optimal temperature depends on the solvent and the reactivity of the coupling partners.

Detailed Experimental Protocol: Synthesis of 2-Methyl-1,1'-biphenyl

This protocol describes a representative Stille coupling between this compound and phenyltributylstannane.

Materials:

  • This compound (1.0 mmol, 254.2 mg)

  • Phenyltributylstannane (1.1 mmol, 1.1 equiv, 404.0 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%, 18.3 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.08 mmol, 8 mol%, 24.3 mg)

  • Lithium chloride (LiCl) (3.0 mmol, 3.0 equiv, 127.0 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

References

Introduction: The Challenge and Utility of Sterically Hindered Aryl Triflates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mizoroki-Heck Reaction of o-Tolyl Triflate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and executing the Mizoroki-Heck reaction with a particular focus on the sterically hindered substrate, o-tolyl triflate. As a powerful carbon-carbon bond-forming tool, the Heck reaction's success with challenging substrates hinges on a nuanced understanding of its mechanism and the careful selection of reaction parameters. This guide explains the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding outcomes.

The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, forges carbon-carbon bonds by coupling unsaturated halides or triflates with alkenes, catalyzed by a palladium complex.[1] This reaction is celebrated for its functional group tolerance and reliability. Aryl triflates (ArOTf) have emerged as superior alternatives to aryl halides in many contexts, as they are readily prepared from phenols and can offer distinct reactivity profiles.[2][3]

However, substrates featuring ortho-substituents, such as o-tolyl triflate, introduce significant steric hindrance. This bulkiness can impede the crucial oxidative addition step and subsequent migratory insertion in the catalytic cycle, often leading to low yields or complete reaction failure under standard conditions.[4] Successfully coupling these challenging substrates is vital for synthesizing complex molecules, particularly in pharmaceutical development where substituted biaryls and stilbenes are common structural motifs. This guide focuses on the specific conditions required to overcome the steric challenge posed by the o-tolyl group.

Mechanistic Insight: The Advantage of the Cationic Pathway

The efficacy of aryl triflates in the Heck reaction is intrinsically linked to their ability to promote a "cationic" catalytic cycle, which differs from the "neutral" pathway typically observed with aryl halides.[5][6] The triflate is a superb leaving group, and its dissociation from the palladium center after oxidative addition is facile. This dissociation generates a highly reactive, cationic palladium intermediate, [ArPdL₂]⁺OTf⁻. This cationic species activates the alkene for migratory insertion more effectively than its neutral counterpart, which is particularly advantageous for sterically demanding or electron-rich alkenes.[6]

The choice of ligand is crucial in directing the reaction through this pathway. Bidentate phosphine ligands, in particular, stabilize the cationic intermediate and can lead to high levels of asymmetric induction if a chiral ligand is employed.[2]

Cationic Heck Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + o-Tolyl-OTf Ar-Pd(II)-OTf_L2 L₂Pd(II)(Ar)(OTf) Oxidative_Addition->Ar-Pd(II)-OTf_L2 Dissociation TfO⁻ Dissociation Ar-Pd(II)-OTf_L2->Dissociation Cationic_Complex [L₂Pd(II)Ar]⁺ Dissociation->Cationic_Complex Alkene_Coordination Alkene Coordination Cationic_Complex->Alkene_Coordination + Alkene Alkene_Complex [L₂Pd(II)(Ar)(Alkene)]⁺ Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion (syn) Alkene_Complex->Migratory_Insertion Intermediate_Sigma [L₂Pd(II)(Alkyl)]⁺ Migratory_Insertion->Intermediate_Sigma Beta_Hydride β-Hydride Elimination (syn) Intermediate_Sigma->Beta_Hydride Product_Complex [L₂Pd(II)(H)(Product)]⁺ Beta_Hydride->Product_Complex Base_Regen Base (e.g., Et₃N) Product_Complex->Base_Regen - Product Base_Regen->Pd(0)L2 - [H-Base]⁺OTf⁻ Heck_Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare inert Schlenk flask add_solids 2. Add Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ prep_vessel->add_solids add_liquids 3. Add DMF and o-tolyl triflate add_solids->add_liquids add_alkene 4. Add n-butyl acrylate add_liquids->add_alkene heat 5. Heat at 100 °C add_alkene->heat monitor 6. Monitor by TLC/GC-MS heat->monitor cool 7. Cool to RT monitor->cool extract 8. Dilute and perform liquid-liquid extraction cool->extract purify 9. Dry, concentrate, and purify via column chromatography extract->purify

References

Application Notes & Protocols: Strategic Synthesis of Functionalized Aromatic Compounds Using o-Tolyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of o-Tolyl Triflate in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the efficient construction of complex, functionalized aromatic scaffolds is paramount. Aryl triflates (ArOTf), derived from readily available phenols, have emerged as powerful and versatile electrophilic partners in palladium-catalyzed cross-coupling reactions.[1] They serve as highly effective alternatives to aryl halides, often exhibiting superior reactivity and enabling unique chemo-selective transformations.[2][3]

o-Tolyl triflate, specifically, is a valuable building block that introduces the sterically influential and electronically distinct o-tolyl moiety. Its use circumvents the often-challenging synthesis of the corresponding o-tolyl halides and provides a reactive handle for forming critical carbon-carbon and carbon-nitrogen bonds. The triflate group is an excellent leaving group, facilitating the crucial oxidative addition step in many catalytic cycles.[4]

This comprehensive guide provides an in-depth exploration of the synthesis and application of o-tolyl triflate. We will delve into the mechanistic underpinnings of its most vital transformations—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—and provide detailed, field-proven protocols designed for immediate application in a research setting.

Part 1: Preparation of the Key Reagent: o-Tolyl Triflate

The conversion of a phenol to its corresponding triflate is the foundational step for harnessing its synthetic potential. This transformation is typically achieved by reacting the phenol with trifluoromethanesulfonic (triflic) anhydride in the presence of a non-nucleophilic base.

Causality of Reagent Choice:

  • Triflic Anhydride (Tf₂O): This is a highly electrophilic and powerful triflating agent, ensuring rapid and efficient conversion of the phenoxide.

  • Pyridine: A common choice of base. It serves to deprotonate the phenol, generating the more nucleophilic phenoxide, and to neutralize the triflic acid byproduct generated during the reaction. Using a hindered base can sometimes be advantageous to prevent potential side reactions with the anhydride.

  • Dichloromethane (DCM): An inert solvent that solubilizes the reagents and is easily removed during workup.

Protocol 1: Synthesis of o-Tolyl Triflate from o-Cresol

Materials:

  • o-Cresol

  • Triflic Anhydride (Tf₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve o-cresol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Triflation: Add triflic anhydride (1.1 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.[5] The slow addition is critical to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting o-cresol is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude o-tolyl triflate can often be used directly. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6] Using aryl triflates like o-tolyl triflate allows for the conversion of phenols into a diverse array of primary and secondary arylamines.[7]

Mechanistic Insight: The success of this reaction with aryl triflates hinges on the use of appropriate ligands. Early catalyst systems using monodentate phosphines like P(o-tolyl)₃ are ineffective.[7] The development of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and BINAP, was a critical breakthrough.[8] These ligands stabilize the palladium center, promote the oxidative addition of the less reactive C-OTf bond, and facilitate the rate-limiting reductive elimination step.[6]

G pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 + o-Tolyl-OTf (Oxidative Addition) complex2 Palladium-Amido Complex complex1->complex2 + HNR¹R² - L complex2->pd0 Regeneration product Ar-NR¹R² complex2->product Reductive Elimination otolyl_tf o-Tolyl-OTf amine HNR¹R² base Base base->complex2 - Base-H⁺

Catalytic cycle for Buchwald-Hartwig Amination.
Protocol 2: Buchwald-Hartwig Amination of o-Tolyl Triflate

This protocol is adapted from established procedures for the amination of aryl triflates.[7]

Materials:

  • o-Tolyl Triflate (1.0 eq)

  • Amine (primary or secondary, 1.2-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or BINAP (1.2-2.4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed tube, inert atmosphere setup

Procedure:

  • Catalyst Pre-formation/Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., DPPF), and the base (e.g., Cs₂CO₃).

  • Reagent Addition: Add the o-tolyl triflate and the amine coupling partner.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations

AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
AnilinePd(dba)₂DPPFCs₂CO₃Toluene10096[7]
n-ButylaminePd(dba)₂DPPFCs₂CO₃Toluene8068[7]
MorpholinePd(OAc)₂BINAPCs₂CO₃Toluene90~90[9]

Expert Insight: The choice of base is critical. Sodium tert-butoxide is a stronger base and often leads to faster reactions, but cesium carbonate is milder and better tolerated by base-sensitive functional groups.[10] For some substrates, slow addition of the aryl triflate may be necessary to prevent competitive hydrolysis back to the phenol.[7]

Part 3: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used to synthesize biaryl structures.[1] o-Tolyl triflate readily participates in this reaction, coupling with various boronic acids and esters.[11][12]

Mechanistic Insight: The catalytic cycle proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The base plays a crucial role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[13] A common side reaction is the hydrolysis of the triflate, which can be minimized by using anhydrous conditions and appropriate bases.[3]

G pd0 Pd(0)L₂ complex1 Ar-Pd(II)-OTf(L₂) pd0->complex1 Oxidative Addition complex2 Ar-Pd(II)-Ar'(L₂) complex1->complex2 Transmetalation complex2->pd0 Regeneration product Ar-Ar' complex2->product Reductive Elimination otolyl_tf o-Tolyl-OTf (Ar-OTf) boronic Ar'-B(OH)₂ boronic->complex1 + [Ar'B(OH)₃]⁻ base Base base->boronic

Catalytic cycle for Suzuki-Miyaura Coupling.
Protocol 3: Suzuki-Miyaura Coupling of o-Tolyl Triflate

Materials:

  • o-Tolyl Triflate (1.0 eq)

  • Arylboronic Acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Fluoride (CsF) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Reaction vessel (Schlenk flask or round-bottom flask with condenser)

Procedure:

  • Setup: To a reaction vessel, add the o-tolyl triflate, the arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C under the inert atmosphere with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization.

Data Summary: Representative Suzuki-Miyaura Couplings

Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90High
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane100High
3-Thienylboronic acidPd(OAc)₂/SPhosCsFToluene80High

(Note: Yields are generalized based on typical outcomes for aryl triflates; specific yields for o-tolyl triflate may vary.)

Part 4: C-C Triple Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl group and an sp carbon of a terminal alkyne.[14] Aryl triflates are excellent substrates, generally showing reactivity between that of aryl iodides and bromides.[14][15]

Mechanistic Insight: The reaction traditionally involves two interconnected catalytic cycles.[16] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination).[14] Concurrently, a copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide species.[14][15] This acetylide then undergoes transmetalation with the Pd(II) intermediate. Copper-free versions have also been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).[14][17]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-OTf(L₂) pd0->pd_complex Oxidative Addition product Ar-C≡C-R pd_complex->product Reductive Elimination product->pd0 Regeneration otolyl_tf o-Tolyl-OTf (Ar-OTf) cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide + CuI, Base cu_salt CuI base Base

Catalytic cycles for Sonogashira Coupling.
Protocol 4: Sonogashira Coupling of o-Tolyl Triflate

This protocol is a general procedure based on the original Sonogashira conditions.[15]

Materials:

  • o-Tolyl Triflate (1.0 eq)

  • Terminal Alkyne (1.1-1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous THF or DMF (if a co-solvent is needed)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve the o-tolyl triflate and the terminal alkyne in the amine base (e.g., triethylamine) or a mixture of THF/triethylamine.

  • Catalyst Addition: Add the catalysts, CuI and PdCl₂(PPh₃)₂, to the solution. The mixture may change color.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often complete within a few hours at room temperature.[14]

  • Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite® to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Expert Insight: The order of reactivity for the electrophile in Sonogashira couplings is generally vinyl iodide > vinyl triflate > aryl iodide > aryl triflate > aryl bromide.[14] This predictable reactivity allows for selective couplings in molecules containing multiple different leaving groups.

References

large-scale synthesis of o-tolyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Gram Synthesis of o-Tolyl Trifluoromethanesulfonate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This compound, commonly known as o-tolyl triflate, is a pivotal intermediate in modern organic synthesis, prized for its role in constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[1][2] The triflate moiety is an exceptional leaving group, rendering the molecule highly reactive and versatile for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science.[3][4] This document provides a comprehensive, field-tested guide for the large-scale synthesis of o-tolyl triflate from o-cresol. We delve into the reaction's mechanistic underpinnings, offer a detailed step-by-step protocol optimized for safety and efficiency, and present a thorough analysis of process hazards and product characterization. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for producing this key synthetic building block.

Mechanistic Rationale and Strategic Considerations

The conversion of a phenol to an aryl triflate is a cornerstone transformation that dramatically enhances the substrate's utility in cross-coupling chemistry.[4] Phenols themselves are generally poor substrates for direct coupling reactions. By converting the hydroxyl group into a triflate, we transform it into one of the most effective leaving groups in organic chemistry.[3]

The synthesis proceeds via the triflation of o-cresol using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of a base. The core mechanism involves two key steps:

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group of o-cresol, generating a highly nucleophilic o-cresoxide anion.

  • Nucleophilic Attack: The o-cresoxide anion attacks one of the electrophilic sulfur atoms of triflic anhydride. This displaces a trifluoromethanesulfonate anion, a very stable and weakly coordinating species, to form the desired o-tolyl triflate product.

For large-scale synthesis, traditional methods using amine bases like pyridine can complicate purification due to the formation of pyridinium triflate salts that may be difficult to remove completely.[5] A more robust and scalable approach utilizes a biphasic system with an inorganic base (e.g., potassium phosphate or sodium hydroxide) in an aqueous layer and the substrate in an immiscible organic solvent.[5][6] This strategy offers several advantages:

  • Simplified Workup: The salt byproducts remain in the aqueous phase, allowing for easy removal via a simple phase separation.[5]

  • Improved Safety: It avoids the need to handle and remove potentially problematic amine bases.

  • High Efficiency: The reaction is typically fast and proceeds to high conversion under these conditions.[5]

Caption: Reaction mechanism for the triflation of o-cresol.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 50-gram scale synthesis of o-tolyl triflate. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (equiv.)Supplier Notes
o-CresolC₇H₈O108.1450.0 g0.462 (1.0)99% purity or higher
Triflic AnhydrideC₂F₆O₅S₂282.14144.0 g (86.2 mL)0.510 (1.1)Handle with extreme care
Potassium PhosphateK₃PO₄212.27118.0 g0.556 (1.2)Anhydrous or hydrated form
TolueneC₇H₈92.14500 mL-Anhydrous grade recommended
Deionized WaterH₂O18.02500 mL--
Brine--200 mL-Saturated aq. NaCl
Magnesium SulfateMgSO₄120.37~30 g-Anhydrous
Equipment
  • 2 L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer with a Teflon paddle

  • 500 mL pressure-equalizing dropping funnel

  • Digital thermometer or thermocouple probe

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

  • 2 L separatory funnel

  • Rotary evaporator

Experimental Procedure

Caption: Step-by-step workflow for the large-scale synthesis of o-tolyl triflate.

  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, thermometer, and dropping funnel. Purge the entire system with nitrogen or argon for at least 15 minutes.[7]

  • Charging Reagents: To the flask, add o-cresol (50.0 g) and toluene (500 mL). In a separate beaker, dissolve the potassium phosphate (118.0 g) in deionized water (500 mL). Add the aqueous solution to the reactor.

  • Cooling: Begin vigorous stirring to ensure efficient mixing of the two phases. Cool the reactor contents to between 0 °C and 5 °C using an ice-water bath.

  • Triflic Anhydride Addition: Charge the dropping funnel with triflic anhydride (144.0 g, 86.2 mL). Add the triflic anhydride dropwise to the rapidly stirring biphasic mixture over approximately 60-90 minutes. Crucially, monitor the internal temperature throughout the addition and adjust the addition rate to maintain it below 10 °C. The reaction is exothermic.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours. Reaction progress can be monitored by TLC (staining with KMnO₄) or LC-MS until the starting o-cresol is consumed.

  • Workup and Phase Separation: Transfer the entire reaction mixture to a 2 L separatory funnel. Allow the layers to fully separate. Drain and set aside the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (1 x 200 mL) and then brine (1 x 200 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Drain the toluene layer into a large flask and dry over anhydrous magnesium sulfate (~30 g). Stir for 15 minutes, then filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Product Isolation: The final product, this compound, will be isolated as a colorless to pale yellow oil. The expected yield is typically in the range of 90-98%. If the crude product is of sufficient purity (as determined by ¹H NMR), it can often be used directly in subsequent reactions without further purification.[5] For higher purity, vacuum distillation can be performed.[8]

Process Safety and Hazard Analysis

Chemical synthesis on a large scale requires stringent adherence to safety protocols. The primary hazards in this procedure are associated with triflic anhydride.

  • Trifluoromethanesulfonic Anhydride (Tf₂O):

    • Hazards: Highly corrosive and a strong oxidizing agent.[9] It reacts violently and exothermically with water and alcohols.[9] Causes severe, deep skin burns and serious eye damage.[10][11] Inhalation of vapors can cause respiratory irritation.[10]

    • Handling: Always handle in a well-ventilated chemical fume hood.[10][12] Ensure an inert atmosphere is maintained during addition to prevent reaction with atmospheric moisture. Use a syringe or cannula for transfers if not using a dropping funnel. NEVER add water to triflic anhydride. [10]

    • Spills: Neutralize small spills with a dry absorbent material like sand or vermiculite. Do not use combustible materials.[12]

  • o-Cresol:

    • Hazards: Toxic and corrosive. Harmful if swallowed or absorbed through the skin.

    • Handling: Avoid inhalation and contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory when handling triflic anhydride.[9][12]

    • Skin Protection: Wear a flame-retardant lab coat and heavy-duty chemical-resistant gloves (butyl rubber or neoprene are recommended).[9]

    • Respiratory Protection: Use in a fume hood is essential.[12] For large-scale operations or in case of ventilation failure, a respirator with an appropriate cartridge is advised.

  • Engineering Controls:

    • The reaction must be performed in a certified chemical fume hood.

    • An emergency safety shower and eyewash station must be immediately accessible.[10][12]

Analytical Characterization of this compound

Product identity and purity should be confirmed using standard analytical techniques.

  • Appearance: Colorless to pale yellow oil

  • Molecular Formula: C₈H₇F₃O₃S

  • Molecular Weight: 240.20 g/mol [13]

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.4-7.2 (m, 4H, Ar-H), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~148.8, 132.0, 131.5, 127.4, 126.8, 121.2, 118.4 (q, J ≈ 320 Hz, -CF₃), 16.5 (-CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ ~ -73.5 (s).

  • Mass Spectrometry (EI): m/z 240 (M⁺).

References

High-Purity Isolation of o-Tolyl Trifluoromethanesulfonate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl trifluoromethanesulfonate (o-tolyl triflate) is a pivotal intermediate in synthetic organic chemistry, particularly valued for its role as an electrophilic partner in a myriad of cross-coupling reactions, such as those catalyzed by palladium and nickel.[1][2] The efficacy of these subsequent transformations is critically dependent on the purity of the triflate precursor. Impurities, often stemming from unreacted starting materials like o-cresol or byproducts from the triflation reaction, can poison catalysts and lead to diminished yields and complex product mixtures. This application note provides a comprehensive, field-proven protocol for the purification of this compound using automated flash column chromatography on a silica gel stationary phase. We will delve into the causality behind methodological choices, from mobile phase selection to fraction analysis, to ensure a reproducible, high-yield, and high-purity outcome.

Principle of Chromatographic Separation

Column chromatography is a preparative separation technique that operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3][4] For the purification of this compound, a moderately polar compound, we employ normal-phase chromatography.

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used.[3][5] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, is used to carry the sample through the column.[6]

  • Separation Mechanism: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, a continuous equilibration of each component between the stationary and mobile phases occurs.[7]

    • Non-polar impurities have minimal interaction with the polar silica gel and are readily carried along with the mobile phase, eluting from the column first.

    • This compound , being moderately polar, adsorbs to the silica gel to a greater extent than non-polar impurities but less so than highly polar ones. It elutes after the non-polar components.

    • Highly polar impurities , such as residual o-cresol (which contains a hydroxyl group capable of strong hydrogen bonding), interact strongly with the silica gel. These compounds move slowly and elute last, or may remain adsorbed to the column under the chosen conditions.

By gradually increasing the polarity of the mobile phase or using an optimized isocratic system, these components can be effectively resolved and collected in separate fractions.

Safety Precautions and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9]

  • Solvents: Hexanes and ethyl acetate are flammable liquids and their vapors can form explosive mixtures with air. They should be handled with care, avoiding ignition sources.

  • Silica Gel: Fine silica dust can cause respiratory irritation. Handle in a well-ventilated area or fume hood and avoid inhalation.[3]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles.

  • A flame-resistant lab coat.

  • All operations involving solvents and the triflate should be performed within a certified chemical fume hood.[10][11]

Preliminary Analysis: Mobile Phase Optimization via TLC

To ensure a successful and efficient separation, the optimal mobile phase composition must be determined using Thin-Layer Chromatography (TLC) prior to performing the column. The goal is to find a solvent system that provides a retention factor (Rf) for the desired product of approximately 0.2 - 0.4.[6] An Rf in this range typically ensures good separation from impurities and a reasonable elution time from the column.

The Retention Factor (Rf) is a ratio calculated as follows: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[12][13]

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate the Rf value for each spot in each solvent system. Select the system that gives the target Rf for the product spot.

Solvent System (Hexanes:Ethyl Acetate)Expected Product RfObservations
95:5< 0.2The product is highly retained. Polarity of the eluent should be increased.
90:10 ~0.3 Optimal for separation. Good resolution from less polar and more polar spots.
85:15> 0.5The product moves too quickly, risking co-elution with less polar impurities.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.

Materials and Reagents:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)[3]

  • Anhydrous sodium sulfate

  • Celite (optional, for dry loading)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Fraction collector or test tubes

  • TLC plates and developing chambers

  • Rotary evaporator

Step 1: Column Packing (Wet Method)
  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[14] Add a thin layer (approx. 1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel (approx. 50 g, for a 50:1 ratio of silica to crude material) in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).[5]

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[15]

  • Add more mobile phase and allow it to drain until the solvent level is just above the top of the silica bed. The packed bed should be perfectly level.

  • Carefully add a protective layer of sand (approx. 1-2 cm) on top of the silica bed to prevent disruption during solvent addition.[16]

Step 2: Sample Loading (Dry Loading)
  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-3 g of Celite or silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the powdered sample onto the sand layer in the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase determined by TLC analysis (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate leading to a drop rate of ~5-10 cm/minute is typical for flash chromatography).[17] Never let the column run dry. [15]

  • Begin collecting fractions (e.g., 15-20 mL per fraction) as soon as the solvent starts to elute from the bottom.

  • If impurities are close to the product Rf, a gradient elution can be performed by gradually increasing the percentage of ethyl acetate in the mobile phase.

Step 4: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for direct comparison.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Further dry the resulting oil or solid under high vacuum to remove any residual solvent, yielding the purified product.

Workflow for Purification of this compound

G cluster_prep Preparation cluster_sep Separation & Isolation TLC 1. Optimize Mobile Phase (TLC) Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Dry Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure o-Tolyl Triflate Evap->Product

Caption: Workflow diagram for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloaded with sample.- Column packed unevenly.- Re-optimize the mobile phase using TLC. Use a shallower solvent gradient.- Decrease the amount of crude material loaded. The silica-to-sample ratio should be at least 30:1 to 100:1.[5]- Repack the column carefully, ensuring no cracks or channels form.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute - Mobile phase is not polar enough.- Product has decomposed on the silica.- Gradually increase the polarity of the mobile phase.- Aryl triflates are generally stable, but if the crude mixture is highly acidic, consider neutralizing it with a mild base wash (e.g., NaHCO₃ solution) during workup prior to chromatography.[6]
Cracked or Channeled Silica Bed - Column ran dry.- Packing was not settled properly.- This is often unrecoverable; the column must be repacked.- Always keep the solvent level above the top of the silica bed.
Streaking of Spots on TLC - Sample is too concentrated.- Sample is acidic or basic.- Dilute the sample before spotting on the TLC plate.- Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape, though this is less common for neutral triflates.

References

Troubleshooting & Optimization

low yield in Suzuki coupling with o-tolyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yields in Suzuki Coupling with o-Tolyl Trifluoromethanesulfonate

For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance. However, its efficiency can be dramatically impacted by the steric and electronic properties of the coupling partners. A particularly challenging substrate is this compound. The ortho-methyl group introduces significant steric hindrance, which can impede key steps of the catalytic cycle. Furthermore, the triflate group, while an excellent leaving group, has a reactivity profile distinct from the more commonly used halides.

This guide provides a comprehensive troubleshooting framework for researchers encountering low yields with this specific transformation. We will dissect the mechanistic challenges, offer targeted solutions, and provide validated protocols to help you navigate this demanding yet valuable reaction.

Troubleshooting Guide: Question & Answer
Q1: My Suzuki coupling with this compound is giving very low yield or failing completely. Where should I start my investigation?

A1: The primary culprits for low yield with this substrate are almost always related to steric hindrance impacting the catalytic cycle. The ortho-methyl group on the triflate creates a sterically congested environment around the reaction center. This directly inhibits two key steps: Oxidative Addition of the aryl triflate to the Pd(0) center and the final Reductive Elimination step to form the product.

  • Expertise & Experience: Oxidative addition is often the rate-limiting step for aryl triflates.[1][2] Unlike aryl halides, which can react via a concerted mechanism, aryl triflates often proceed through a nucleophilic displacement pathway, which is sensitive to steric bulk.[3] The bulky o-tolyl group physically blocks the palladium catalyst from easily accessing the C-OTf bond. Similarly, during reductive elimination, the two bulky groups (the o-tolyl and the boronic acid partner) must be positioned cis to one another on the palladium center, a conformation that is sterically disfavored, thus slowing down product formation.[4]

Your initial troubleshooting should therefore focus on the catalyst system—specifically, the choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of transformation. You need a ligand designed to overcome steric challenges.

Q2: I suspect steric hindrance is the issue. What specific type of ligand should I be using for coupling this compound?

A2: You need to employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands promote the challenging steps of the catalytic cycle in several ways.

  • Bulky Ligands: Promote the formation of a coordinatively unsaturated, highly reactive 12-electron monoligated Pd(0) species, [Pd(L)], which is more effective at oxidative addition with hindered substrates.[5][6] Their size also accelerates the final reductive elimination step.[4]

  • Electron-Rich Ligands: Increase the electron density on the palladium center. This makes the metal a stronger nucleophile, facilitating the oxidative addition into the C-OTf bond.[7]

Below is a table of recommended ligands for sterically hindered couplings.

Ligand NameAbbreviationKey FeaturesRecommended Precatalyst
Tri-tert-butylphosphineP(t-Bu)₃Very bulky and electron-rich, but air-sensitive.Pd₂(dba)₃
TricyclohexylphosphinePCy₃Bulky, electron-rich, and more air-stable than P(t-Bu)₃.Pd(OAc)₂
XPhosXPhosA Buchwald-type biarylphosphine ligand; excellent for hindered substrates.XPhos Pd G3
SPhosSPhosAnother highly effective Buchwald ligand for challenging couplings.SPhos Pd G3
Acenaphthoimidazolylidene---An N-Heterocyclic Carbene (NHC) known for high activity in hindered couplings.[8]Custom Pd-NHC Complex

Authoritative Grounding: The development of catalyst systems specifically for hindered substrates has been a major focus in organic chemistry. The Fu and Buchwald groups have pioneered the use of bulky, electron-rich phosphine ligands that are now commercially available as catalysts and precatalysts.[6][9]

Q3: I've switched to a more appropriate ligand (XPhos), but my yields are still poor. I notice a significant amount of phenol corresponding to my starting material. What's happening?

A3: You are observing hydrolysis of the triflate group. This is a common side reaction, especially when using aqueous bases at elevated temperatures.[10] The triflate group is susceptible to nucleophilic attack by hydroxide ions, cleaving the C-O bond and reverting your substrate to the corresponding phenol.

How to Prevent Triflate Hydrolysis:

  • Switch to Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This eliminates the primary source of hydroxide ions.

  • Use a Non-Aqueous Base: Employ bases that are soluble in organic solvents and do not require water. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices and are often used in challenging Suzuki couplings.[9] While often used as a hydrate, K₃PO₄ can be purchased as an anhydrous powder or dried before use.

  • Use a Weaker, Non-Nucleophilic Base: If some water is unavoidable, consider a weaker base like potassium bicarbonate (KHCO₃). This can maintain a pH high enough for transmetalation without excessively promoting hydrolysis.[11]

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow the rate of hydrolysis relative to the desired cross-coupling.

Q4: What are the optimal solvent and base combinations for this reaction?

A4: The choice of solvent and base is interdependent and crucial for success. For sterically hindered aryl triflates, polar aprotic solvents are generally preferred as they can help stabilize charged intermediates in the catalytic cycle.

Recommended Solvent/Base Combinations:

SolventRecommended Base(s)Rationale & Comments
1,4-DioxaneK₃PO₄, Cs₂CO₃, K₂CO₃A very common and effective combination. Dioxane has a high boiling point, allowing for elevated temperatures if needed. Ensure it is peroxide-free.[11]
Tetrahydrofuran (THF)K₃PO₄, CsFGood general-purpose solvent. Its lower boiling point may require longer reaction times or the use of sealed-vessel microwave heating.
TolueneK₃PO₄, t-BuOKA non-polar option. The use of a strong, non-aqueous base like potassium tert-butoxide can be effective, particularly with NHC ligands.[8]
2-Propanol/WaterK₂CO₃The use of alcoholic solvents can sometimes accelerate the reaction, and this system has been shown to be effective for hindered substrates at room temperature.[12][13]

Expertise & Experience: A reliable starting point for your optimization is Pd₂(dba)₃ / XPhos as the catalyst system, with K₃PO₄ as the base in 1,4-dioxane at 80-100 °C. This combination is robust and has a high success rate for challenging couplings.

Visualizing the Challenge

The Suzuki-Miyaura catalytic cycle is a well-established mechanism. For sterically hindered substrates like this compound, specific steps become bottlenecks.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition (Slowed by Steric Hindrance) Pd0->OA_TS + Ar-X PdII Ar-Pd(II)-X(L)₂ OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation + [R'-B(OR)₂(Base)]⁻ PdII_R Ar-Pd(II)-R'(L)₂ Transmetalation->PdII_R RE_TS Reductive Elimination (Slowed by Steric Hindrance) PdII_R->RE_TS RE_TS->Pd0 Releases Pd(0) Product Ar-R' (Product) RE_TS->Product Boronic R'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation ArX o-tolyl-OTf ArX->OA_TS

Caption: The Suzuki catalytic cycle with highlighted steric bottlenecks.

Troubleshooting Flowchart

If you're facing issues, follow this logical progression to diagnose the problem.

Troubleshooting_Flowchart start Low Yield with o-tolyl-OTf check_catalyst Is the ligand appropriate? (e.g., XPhos, SPhos, P(t-Bu)₃) start->check_catalyst check_hydrolysis Is phenol byproduct observed? check_catalyst->check_hydrolysis Yes solution_ligand Use bulky, electron-rich Buchwald-type ligand or NHC. check_catalyst->solution_ligand No check_conditions Optimize Base & Solvent check_hydrolysis->check_conditions No solution_hydrolysis Use anhydrous base (K₃PO₄) and anhydrous solvent (Dioxane). check_hydrolysis->solution_hydrolysis Yes check_reagents Check Reagent Purity & Inertness check_conditions->check_reagents solution_reagents Use fresh catalyst/ligand. Thoroughly degas solvent. Ensure inert atmosphere (Ar/N₂). check_reagents->solution_reagents solution_conditions Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, THF). Adjust temperature.

Caption: A decision tree for systematic troubleshooting.

Frequently Asked Questions (FAQs)
  • Q: Why can't I just use Pd(PPh₃)₄? It works for many other Suzuki couplings.

    • A: Pd(PPh₃)₄ is an excellent and robust catalyst, but the triphenylphosphine ligands are not bulky enough to effectively promote the key steps for highly hindered substrates like this compound. The steric environment demands a more specialized ligand.

  • Q: How critical is it to degas my solvents?

    • A: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands to phosphine oxides, effectively killing your reaction.[14] Rigorous degassing (e.g., by sparging with argon for 20-30 minutes or by several freeze-pump-thaw cycles) is mandatory for achieving high yields.

  • Q: My boronic acid coupling partner is also sterically hindered. What should I do?

    • A: If both coupling partners are sterically hindered (leading to a tetra-ortho-substituted biaryl), the reaction becomes even more challenging. In these cases, you will need the most active catalyst systems available, such as those based on the latest generation of Buchwald ligands (e.g., G3 or G4 precatalysts) or highly active NHC complexes.[4][8] Longer reaction times and higher temperatures may also be necessary.

  • Q: Can I use microwave heating to accelerate the reaction?

    • A: Yes, microwave irradiation can be very effective for accelerating sluggish cross-coupling reactions. It allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, which can dramatically reduce reaction times. However, be aware that it can also accelerate decomposition pathways like triflate hydrolysis, so careful optimization is still required.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction: this compound + Phenylboronic Acid → 2-Methylbiphenyl

Materials:

  • This compound (1.0 mmol, 256 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 22.9 mg)

  • Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄.

    • Add the this compound and phenylboronic acid to the flask.

    • Seal the flask with a rubber septum.

  • Solvent Addition:

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Briefly evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking a small aliquot (under argon).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methylbiphenyl.

References

hydrolysis of o-tolyl trifluoromethanesulfonate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-tolyl trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the undesired hydrolysis of this compound during reactions.

Introduction

This compound (o-tolyl triflate) is a valuable reagent in organic synthesis, primarily utilized as a coupling partner in various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. The triflate group is an excellent leaving group, facilitating the oxidative addition step in catalytic cycles. However, this high reactivity also makes it susceptible to hydrolysis, leading to the formation of o-cresol as a significant byproduct. This guide provides a comprehensive overview of the causes of this hydrolysis and practical, field-proven strategies to mitigate this side reaction, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound, also known as o-tolyl triflate, is an organic compound with the chemical formula C₈H₇F₃O₃S.[1] It is an ester of trifluoromethanesulfonic acid and o-cresol. Its primary application in organic synthesis is as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. The trifluoromethanesulfonate group (-OTf) is an excellent leaving group, making o-tolyl triflate a highly reactive substrate for forming carbon-carbon and carbon-heteroatom bonds.[2][3]

Q2: Why is hydrolysis of this compound a concern during my reaction?

A2: Hydrolysis of this compound is a significant concern because it leads to the formation of o-cresol, an undesired byproduct that consumes your starting material and can complicate the purification of your desired product.[4] This side reaction is competitive with the desired cross-coupling pathway and is influenced by factors such as pH, the presence of a base, and temperature.[4]

Q3: How can I detect the hydrolysis of this compound in my reaction mixture?

A3: The most common methods for detecting and quantifying the hydrolysis of this compound are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. By comparing the signals of the starting material, the desired product, and o-cresol, you can determine the extent of hydrolysis. For GC analysis, you would typically see a peak corresponding to o-cresol, which can be confirmed by running a standard. In ¹H NMR, the methyl and aromatic protons of o-cresol will have distinct chemical shifts from those of the o-tolyl triflate starting material and the desired product.

Q4: What are the ideal storage and handling conditions for this compound to prevent premature hydrolysis?

A4: To minimize premature hydrolysis, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture. Handle the reagent in a well-ventilated area, preferably in a fume hood, and avoid contact with skin and eyes.

Troubleshooting Guide: Hydrolysis of this compound in Cross-Coupling Reactions

This guide provides a systematic approach to diagnosing and resolving issues related to the hydrolysis of this compound during your experiments.

Problem: Low yield of the desired cross-coupling product with significant formation of o-cresol.
Visualizing the Competing Reactions

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling pathway and the undesired hydrolysis of this compound.

G reagents o-Tolyl-OTf + Boronic Acid oxidative_addition [o-Tolyl-Pd(II)-OTf] Intermediate reagents->oxidative_addition Oxidative Addition catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., K2CO3) transmetalation Transmetalation base->transmetalation hydrolysis Hydrolysis base->hydrolysis water Water (H2O) water->hydrolysis oxidative_addition->transmetalation Desired Pathway oxidative_addition->hydrolysis Undesired Pathway reductive_elimination Reductive Elimination transmetalation->reductive_elimination byproduct o-Cresol (Byproduct) hydrolysis->byproduct desired_product Desired Cross-Coupled Product reductive_elimination->desired_product

Caption: Competing pathways for this compound.

Step 1: Evaluation of Reaction Parameters

The first step in troubleshooting is a thorough evaluation of your reaction setup and conditions.

The Role of the Base

The choice and amount of base are critical. Strong bases and high pH can significantly promote the hydrolysis of aryl triflates.[4]

  • Insight: In Suzuki-Miyaura couplings, bases like potassium carbonate (K₂CO₃) are commonly used. However, in aqueous solutions, they can create a highly basic environment that accelerates triflate hydrolysis.[5]

  • Recommendation: Consider using a milder base. The following table provides a comparison of commonly used bases and their impact on hydrolysis.

BasepKa of Conjugate AcidTypical EquivalentsImpact on HydrolysisRecommended Use
K₂CO₃10.32-3HighUse with caution, consider anhydrous conditions
KHCO₃10.3 (first), 6.4 (second)2-3ModerateA good alternative to K₂CO₃ to lower pH[5]
K₃PO₄12.32-3HighOften used, but can promote hydrolysis
KOAc4.762-3LowA weaker base that can suppress hydrolysis[5]
KF3.172-3LowOften used in anhydrous conditions for sensitive substrates[5]
Reaction Temperature

Higher reaction temperatures can increase the rate of both the desired reaction and the undesired hydrolysis.

  • Insight: While heating is often necessary to drive cross-coupling reactions to completion, excessive temperatures can favor the hydrolysis pathway.

  • Recommendation: Attempt the reaction at a lower temperature. Running the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a longer duration may improve the product-to-byproduct ratio.[5]

Solvent and Water Content

The presence of water is a direct contributor to hydrolysis.

  • Insight: Many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures (e.g., dioxane/water, toluene/water) to dissolve the inorganic base. However, this water can directly participate in the hydrolysis of the triflate.

  • Recommendation:

    • Use Anhydrous Conditions: If possible, switch to anhydrous reaction conditions. This is one of the most effective ways to prevent hydrolysis.[5][6]

    • Thoroughly Dry Solvents: Ensure all solvents are rigorously dried before use.

    • Use a Soluble Base: Employ a base that is soluble in organic solvents, such as potassium trimethylsilanolate (TMSOK), to facilitate anhydrous conditions.[6]

Step 2: Protocol Optimization and Control Experiments

If adjusting the initial parameters is insufficient, the following protocols and control experiments can help you further diagnose and solve the problem.

Protocol 1: Screening of Milder Bases

Objective: To determine the optimal base that minimizes hydrolysis while maintaining a reasonable reaction rate.

Procedure:

  • Set up several small-scale reactions in parallel, each with a different base (e.g., K₂CO₃, KHCO₃, KOAc, KF).

  • Maintain all other reaction parameters (temperature, solvent, catalyst loading, stoichiometry) constant across all reactions.

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, and 24 hours) by taking small aliquots for GC or LC-MS analysis.

  • Quantify the ratio of the desired product to o-cresol for each base at each time point.

  • Select the base that provides the highest yield of the desired product with the lowest amount of hydrolysis.

Protocol 2: Implementation of Anhydrous Suzuki-Miyaura Coupling

Objective: To completely eliminate water from the reaction to prevent hydrolysis.

Procedure:

  • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

  • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

  • Use an anhydrous base such as potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK).[5][6]

  • Set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Run the reaction at the previously determined optimal temperature.

  • Monitor the reaction progress by anhydrous workup of aliquots followed by GC or NMR analysis.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting the hydrolysis of this compound.

G start Low Yield, High o-Cresol check_base Is a strong base (e.g., K2CO3) being used? start->check_base check_temp Is the reaction temperature high (>80°C)? check_base->check_temp No switch_base Switch to a milder base (KOAc, KF, KHCO3) check_base->switch_base Yes check_water Is water present as a solvent? check_temp->check_water No lower_temp Lower reaction temperature, increase reaction time check_temp->lower_temp Yes anhydrous Switch to anhydrous conditions check_water->anhydrous Yes re_evaluate Re-evaluate catalyst system and ligand check_water->re_evaluate No monitor Monitor reaction by GC/NMR switch_base->monitor lower_temp->monitor anhydrous->monitor monitor->re_evaluate Hydrolysis persists problem_solved Problem Solved monitor->problem_solved Hydrolysis minimized

Caption: Troubleshooting decision tree for hydrolysis.

Advanced Considerations

  • Ligand Effects: The choice of phosphine ligand in palladium-catalyzed reactions can influence the relative rates of oxidative addition and other steps in the catalytic cycle. While less directly linked to hydrolysis, a more efficient ligand that promotes faster cross-coupling can outcompete the hydrolysis side reaction.

  • Electronic Effects of the Substrate: Aryl triflates with electron-withdrawing groups are generally more susceptible to hydrolysis. While the methyl group in this compound is electron-donating, other substituents on your coupling partner could influence the overall electron density of the palladium intermediate.

  • Alternative Coupling Partners: If hydrolysis remains a persistent issue, consider alternative, more stable coupling partners such as aryl nonaflates, which are generally more resistant to hydrolysis than triflates.[4]

By systematically evaluating and optimizing your reaction conditions based on the principles outlined in this guide, you can significantly minimize the undesired hydrolysis of this compound and achieve higher yields of your desired cross-coupled products.

References

Technical Support Center: Optimizing Suzuki Reactions for o-Tolyl Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura reaction, specifically with sterically hindered and electronically deactivated substrates such as o-tolyl triflate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and efficiency.

The Challenge: Steric Hindrance and the Triflate Leaving Group

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the substrates, catalyst system, and reaction conditions.[1][2] When working with ortho-substituted aryl triflates like o-tolyl triflate, two primary challenges emerge:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the reaction center. This steric bulk can impede both the initial oxidative addition of the palladium catalyst and, more critically, the rate-determining transmetalation step.[3][4]

  • The Triflate Leaving Group: While triflates are excellent leaving groups, they are also susceptible to hydrolysis, which reverts the substrate to the corresponding phenol, reducing the overall yield.[5]

The choice of base is paramount in overcoming these hurdles. The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex (boronate) that is necessary for transmetalation.[6][7][8] An improper base can lead to failed reactions, sluggish conversions, or a host of unwanted side products.

Troubleshooting Guide: Base Optimization

This section addresses specific experimental issues you might encounter.

Q1: My reaction yield is very low or zero. I suspect the base is the issue. What should I try first?

A1: This is the most common issue when coupling sterically hindered substrates. The problem often lies in an inefficient transmetalation step, which is directly influenced by the base. Your base may be too weak or poorly soluble to generate a sufficient concentration of the reactive boronate species.

Root Cause Analysis: The catalytic cycle's rate-determining step for hindered substrates is often transmetalation.[3] The base facilitates this by converting the boronic acid (R-B(OH)₂) into the more reactive boronate anion (R-B(OH)₃⁻).[6] If this conversion is slow or incomplete, the entire cycle stalls.

Recommended Actions:

  • Switch to a Stronger Base: For aryl triflates, weaker bases like sodium carbonate (Na₂CO₃) are often insufficient. Move to a stronger inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point as it has demonstrated high efficacy in couplings involving aryl triflates.[9]

  • Consider Alkoxides for Tough Cases: If K₃PO₄ fails, a stronger base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) can be employed.[10] Caution: These bases are highly reactive and can promote side reactions, so they should be used under strictly anhydrous conditions.

  • Ensure Proper Degassing: Oxygen can lead to the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[11][12] Always ensure your solvent and reaction mixture are thoroughly degassed via methods like sparging with argon or nitrogen, or through freeze-pump-thaw cycles.

Q2: I'm observing a significant amount of o-cresol in my crude NMR, indicating my triflate is being hydrolyzed. How can I prevent this?

A2: Triflate hydrolysis is a frequent and detrimental side reaction, particularly when using strong aqueous bases like NaOH or KOH.[5][7] The hydroxide ions directly attack the sulfonate ester, cleaving it to form the phenol.

Root Cause Analysis: The presence of water and strong hydroxide-generating bases creates a competitive reaction pathway where the triflate is hydrolyzed instead of undergoing oxidative addition to the palladium catalyst.

Recommended Actions:

  • Use a Non-Hydroxide Generating Base: The best strategy is to use a base that does not readily produce hydroxide ions. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.

  • Employ Fluoride-Based Bases: Potassium fluoride (KF) or cesium fluoride (CsF) can be highly effective.[7] Fluoride ions are believed to activate the boronic acid through a different mechanism, potentially forming a highly nucleophilic trifluoroborate species, without generating significant amounts of hydroxide.[13]

  • Minimize Water: While many Suzuki protocols use aqueous mixtures to dissolve the base, for sensitive triflates, minimizing water is crucial.[1] Use rigorously dried solvents (e.g., dioxane, toluene, THF) and consider using a base that has some solubility in the organic solvent. If water is necessary for solubility, use the minimum amount required (e.g., a 10:1 or 20:1 solvent:water ratio).[14]

Q3: My reaction starts but stalls at ~40-50% conversion, even after extended reaction times. What's happening?

A3: Reaction stalling often points to catalyst deactivation or a change in reaction conditions over time. The base plays a role in both.

Root Cause Analysis: As the reaction proceeds, boric acid (B(OH)₃) is formed as a byproduct. This acidic byproduct can neutralize the base in the reaction mixture, lowering the effective pH and halting the formation of the active boronate species.[6] Additionally, poor base solubility can lead to inconsistent reaction rates.

Recommended Actions:

  • Increase Base Stoichiometry: Use a higher equivalence of the base (e.g., 2.5 to 3.0 equivalents) to buffer the reaction mixture against the boric acid formed during the coupling.

  • Improve Base Solubility: If you are using a biphasic system, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[11] Alternatively, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve results by helping to shuttle the base into the organic phase.[15]

  • Screen Solvents: The choice of solvent can dramatically affect the solubility of the base and the palladium complex. A screen of common Suzuki solvents (Dioxane, Toluene, THF, DME) is recommended.[12][16] For instance, K₃PO₄ has better solubility in DME or THF/water mixtures compared to toluene alone.

Base Selection & Screening Protocol

A systematic approach is the key to optimization. Below is a comparative table of common bases and a general protocol for screening.

Comparative Performance of Common Bases
BaseStrengthTypical ConditionsAdvantagesDisadvantages
K₂CO₃ / Cs₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OReadily available, good for many standard couplings.[17]Often too weak for hindered triflates; can cause hydrolysis.
K₃PO₄ StrongDioxane, THF, DME (often with minimal H₂O)Excellent for aryl triflates; less prone to cause hydrolysis than hydroxides.[9]Can be slow to dissolve.
KF / CsF ModerateTHF, AcetonitrileUnique activation mechanism; minimizes hydrolysis.[7][18]May not be strong enough for very challenging substrates.
KOt-Bu / NaOt-Bu Very StrongAnhydrous THF, DioxaneHighly effective for difficult couplings; fast reaction rates.[10]High risk of side reactions (e.g., ester hydrolysis); requires strictly anhydrous conditions.
Experimental Protocol: Base Screening for o-Tolyl Triflate Coupling

This protocol outlines a parallel screening experiment to efficiently identify the optimal base for your specific boronic acid partner.

Materials & Setup:

  • A set of reaction vials or a parallel synthesizer block.

  • o-Tolyl triflate (1.0 equiv).

  • Your boronic acid or ester (1.2-1.5 equiv).

  • Palladium catalyst system (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, XPhos, 4 mol%).[19]

  • Bases for screening: K₂CO₃, Cs₂CO₃, K₃PO₄, KF.

  • Anhydrous solvent (e.g., Dioxane).

  • Degassed water.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Preparation: To each reaction vial under an inert atmosphere, add the palladium precursor, ligand, and the assigned base (2.0 equiv).

  • Reagent Addition: Add o-tolyl triflate (e.g., 0.1 mmol scale) and the boronic acid to each vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1.0 mL) followed by a small amount of degassed water (e.g., 0.1 mL, for the carbonate and phosphate bases). For the KF screen, consider running it under fully anhydrous conditions.

  • Reaction: Seal the vials, place them in a pre-heated block (e.g., 80-100 °C), and stir vigorously for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts (e.g., o-cresol from hydrolysis, homocoupled boronic acid).

  • Optimization: Based on the results, select the most promising base and further optimize other parameters like temperature, catalyst loading, or solvent.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, highlighting the critical role of the base in the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) (X = OTf) OxAdd->PdII_Aryl Transmetalation Transmetalation (Rate-Limiting Step) PdII_Aryl->Transmetalation Base_Activation Base Activation of Boronic Acid Boronate R-B(OH)₃⁻ (Activated Nucleophile) Base_Activation->Boronate Boronate->Transmetalation PdII_Diorgano Ar-Pd(II)L₂(R) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Substrate Ar-X (o-tolyl triflate) Substrate->OxAdd Boronic_Acid R-B(OH)₂ Boronic_Acid->Base_Activation Base Base (e.g., K₃PO₄) Base->Base_Activation

Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the base's role.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues with your reaction.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Hydrolysis Check for Triflate Hydrolysis (e.g., presence of o-cresol) Start->Check_Hydrolysis Hydrolysis_Yes Yes Check_Hydrolysis->Hydrolysis_Yes Hydrolysis Detected Hydrolysis_No No Check_Hydrolysis->Hydrolysis_No No Significant Hydrolysis Solution_Hydrolysis SOLUTION: 1. Use non-hydroxide base (K₃PO₄, KF). 2. Ensure anhydrous conditions. 3. Minimize water in solvent system. Hydrolysis_Yes->Solution_Hydrolysis Check_Transmetalation Suspect Slow Transmetalation (Common with hindered substrates) Hydrolysis_No->Check_Transmetalation Check_Stalling Does reaction stall mid-way? Hydrolysis_No->Check_Stalling Solution_Transmetalation SOLUTION: 1. Use stronger base (K₃PO₄, KOtBu). 2. Screen ligands (e.g., Buchwald type). 3. Increase temperature. Check_Transmetalation->Solution_Transmetalation Stalling_Yes Yes Check_Stalling->Stalling_Yes Stalling Observed Stalling_No No Check_Stalling->Stalling_No Proceeds to Low Conversion Solution_Stalling SOLUTION: 1. Increase base equivalents (2.5-3.0). 2. Ensure vigorous stirring. 3. Screen solvents for better solubility. Stalling_Yes->Solution_Stalling Check_Catalyst Consider Catalyst Deactivation or General Setup Issues Stalling_No->Check_Catalyst Solution_Catalyst SOLUTION: 1. Ensure rigorous degassing. 2. Check purity of reagents. 3. Verify catalyst/ligand quality. Check_Catalyst->Solution_Catalyst

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Frequently Asked Questions (FAQs)

  • Why is o-tolyl triflate used instead of the corresponding bromide or iodide? Aryl triflates are readily synthesized from commercially available phenols, providing an alternative route when the corresponding aryl halides are not easily accessible.[2] Their reactivity is generally between that of an aryl iodide and an aryl bromide.[2]

  • Can the choice of palladium ligand affect which base is optimal? Absolutely. The ligand dictates the steric and electronic environment around the palladium center.[10][20] A bulky, electron-rich ligand (like SPhos or XPhos) can accelerate oxidative addition and reductive elimination, potentially allowing a milder base to be effective.[19] However, the fundamental need for the base to activate the boronic acid remains. The optimal ligand-base combination often needs to be determined empirically.

  • What should I do if I see boronic acid homocoupling (R-R)? Homocoupling is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate a different catalytic cycle.[11] The solution is to improve the degassing of your reaction mixture and ensure a tight seal under an inert atmosphere.

References

preventing homocoupling of boronic acids with o-tolyl triflate

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions.

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Preventing Homocoupling of Boronic Acids with o-Tolyl Triflate

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide is designed to help you troubleshoot and prevent one of the most common and frustrating side reactions in Suzuki-Miyaura coupling: the homocoupling of boronic acids, with a special focus on challenging, sterically hindered electrophiles like o-tolyl triflate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is it, and why is it a problem?

A1: You are likely observing the homocoupling (or dimerization) of your boronic acid starting material. In this side reaction, two molecules of the boronic acid couple to form a symmetrical biaryl. This is highly problematic for several reasons:

  • Reduced Yield: It consumes your valuable boronic acid, directly lowering the yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct often has similar polarity and physical properties to the target molecule, making chromatographic separation difficult and time-consuming.

  • Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to other side reactions or incomplete conversion of your electrophile.

Q2: What are the primary causes of boronic acid homocoupling?

A2: Understanding the underlying mechanisms is the first step to prevention. There are two primary pathways that lead to homocoupling, both of which are mediated by your palladium catalyst.[1][2]

  • Oxygen-Mediated Homocoupling: This is the most common cause.[3][4] The active catalyst in a Suzuki-Miyaura reaction is Palladium(0). If dissolved oxygen is present in your reaction mixture, it can oxidize the active Pd(0) to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[2][5] The insidious nature of this pathway is that it is catalytic in palladium.

  • Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst.[2][6] Before the primary catalytic cycle is established, the Pd(II) precatalyst can react stoichiometrically with two molecules of the boronic acid to generate the homocoupled product and the necessary Pd(0) for the main reaction.[2] While this does initiate your desired cycle, it comes at the cost of your boronic acid.

Below is a diagram illustrating the desired Suzuki-Miyaura cycle in competition with these homocoupling pathways.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex PdII Pd(II) Species Pd0->PdII Oxidation cluster_homocoupling cluster_homocoupling Pd0->cluster_homocoupling O₂ present Transmetalation Ar-Pd(II)-Ar'L₂ OA_Complex->Transmetalation Transmetalation Transmetalation->Pd0 Product Desired Product (Ar-Ar') Transmetalation->Product Reductive Elimination ArX o-tolyl triflate (Ar-X) ArX->OA_Complex Oxidative Addition ArBOH Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetalation Homocoupling_Complex Ar'-Pd(II)-Ar'L₂ ArBOH->Homocoupling_Complex PdII->Homocoupling_Complex 2x Transmetalation O2 O₂ (Oxygen) O2->PdII Homocoupling_Complex->Pd0 Homo_Product Homocoupled Product (Ar'-Ar') Homocoupling_Complex->Homo_Product Reductive Elimination

Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q3: My electrophile is o-tolyl triflate, which is sterically hindered. Does this make the homocoupling problem worse?

A3: Yes, absolutely. Steric hindrance is a critical factor. The ortho-methyl group on the tolyl triflate significantly encumbers the palladium center during the oxidative addition and subsequent steps.[7] This can slow down the rate of the desired cross-coupling reaction. When the primary reaction pathway is slow, the competing side reactions—like homocoupling—have more opportunity to occur.[8] Therefore, reactions involving sterically hindered partners require more careful optimization to favor the cross-coupling pathway kinetically.

Q4: What is the single most important step I can take to prevent homocoupling?

A4: Rigorous exclusion of oxygen. This cannot be overstated. Since the oxygen-mediated pathway is a primary cause of homocoupling, ensuring an inert atmosphere is paramount.[3][6]

  • Degassing Solvents: All solvents must be thoroughly degassed before use. The most effective methods are:

    • Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through the solvent via a needle for at least 30 minutes. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[4]

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. Repeating this cycle three times is standard practice.[1]

  • Inert Reaction Atmosphere: Assemble your reaction glassware under a positive pressure of argon or nitrogen. Use Schlenk line techniques or a glovebox for the best results.

Q5: How do my choices of catalyst, ligand, base, and solvent impact homocoupling?

A5: Each component of your reaction plays a crucial role. A systematic approach to optimizing these parameters is key, especially for a challenging substrate like o-tolyl triflate.

  • Palladium Source: While Pd(II) precatalysts are common due to their air stability, they can promote initial homocoupling.[2] If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to minimize the concentration of free Pd(II).[6] Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can be advantageous, though they are often less stable.[9]

  • Ligand: For sterically hindered substrates, the ligand is your most powerful tool. You need a ligand that accelerates the desired steps (oxidative addition and reductive elimination) more than the side reactions.

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often the solution.[2][10][11] Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl triflate.[2][12]

  • Base: The base is required to activate the boronic acid for transmetalation. However, an inappropriate base can promote side reactions.

    • Strength and Solubility: For a less reactive triflate, a stronger base is often needed. K₃PO₄ and Cs₂CO₃ are excellent choices as they have good solubility in common solvent mixtures and are effective for challenging couplings.[11][13]

    • Avoid Excess Water: While some water is needed to dissolve inorganic bases, an excessive amount can promote homocoupling and other side reactions like protodeboronation.[1][9]

  • Solvent: The solvent must solubilize all components and influence the reactivity of the catalytic species.

    • Aprotic Solvents: Aprotic solvents like 1,4-dioxane , toluene , or THF are standard and generally effective at minimizing homocoupling.[1]

    • Solvent Polarity: The role of solvent polarity can be complex. While some polar aprotic solvents (DMF, MeCN) have been shown to alter selectivity in certain systems, they don't follow a simple trend and can sometimes be detrimental.[14][15] For o-tolyl triflate, starting with a less polar aprotic solvent like dioxane or toluene is a reliable strategy.

Q6: Are there any procedural tricks that can help reduce homocoupling?

A6: Yes. Beyond reagent selection, how you set up the reaction matters.

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at once, add it slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[1]

  • Use a Slight Excess of the Electrophile: Using a slight excess (e.g., 1.1 equivalents) of the o-tolyl triflate can help ensure the palladium catalyst preferentially reacts with it via oxidative addition rather than participating in boronic acid homocoupling.[1]

  • Pre-heating the Mixture: Some protocols recommend heating the mixture of the palladium catalyst, ligand, base, and o-tolyl triflate for a few minutes before adding the boronic acid.[3] This can help ensure the catalytic cycle is initiated in the desired direction.

  • Use a More Stable Boron Reagent: If your boronic acid is particularly unstable, consider converting it to a more robust derivative like an N-methyliminodiacetic acid (MIDA) boronate.[16] These reagents are exceptionally stable and undergo slow, controlled hydrolysis under the reaction conditions to release the boronic acid, effectively achieving the "slow addition" effect mentioned earlier.[16]

Troubleshooting Workflow

If you are experiencing significant homocoupling, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is your system rigorously deoxygenated? start->q1 sol1 Degas solvents (sparge or freeze-pump-thaw). Use Schlenk line or glovebox. q1->sol1 No q2 What is your Pd source? q1->q2 Yes sol1->q2 sol2a Using Pd(II)? Consider switching to Pd(0) or add a mild reducing agent. q2->sol2a Pd(II) sol2b Using Pd(0). Proceed to next step. q2->sol2b Pd(0) q3 Is your ligand optimal for a sterically hindered substrate? sol2a->q3 sol2b->q3 sol3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). q3->sol3 No q4 Are your base and solvent appropriate? q3->q4 Yes sol3->q4 sol4 Use a strong, soluble base (K₃PO₄, Cs₂CO₃) in an aprotic solvent (dioxane, toluene) with minimal water. q4->sol4 No q5 Have you tried procedural modifications? q4->q5 Yes sol4->q5 sol5 Implement slow addition of boronic acid. Use a slight excess of triflate. q5->sol5 No end Homocoupling Minimized q5->end Yes sol5->end

A logical workflow for diagnosing and addressing homocoupling.

Data Presentation: Impact of Reaction Parameters

The choice of ligand and base can have a dramatic effect on the ratio of the desired cross-coupled product to the undesired homocoupled byproduct. The following table provides a qualitative summary based on established principles for challenging couplings.

ParameterCondition A (Suboptimal)Condition B (Optimized for Hindered Substrates)Rationale for Improvement
Ligand PPh₃SPhosSPhos is significantly bulkier and more electron-donating, accelerating oxidative addition and reductive elimination for hindered substrates.[10][11]
Base Na₂CO₃K₃PO₄K₃PO₄ is a stronger and often more soluble base, which is more effective at promoting transmetalation with challenging coupling partners.[11][13]
Atmosphere Nitrogen PurgeArgon Sparging + Schlenk TechniqueMore rigorous exclusion of oxygen minimizes the primary pathway for homocoupling.[4][6]
Expected Product:Homocoupling Ratio Low to ModerateHigh to Very HighThe combination of a superior ligand and base under strictly anaerobic conditions kinetically favors the cross-coupling pathway.

Experimental Protocol: General Method for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic arylboronic acid with o-tolyl triflate.

Reagents & Equipment:

  • o-Tolyl triflate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos (0.02 equiv, 2 mol%)

  • Pd(OAc)₂ (0.01 equiv, 1 mol%)

  • K₃PO₄ (3.0 equiv, dried)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask, magnetic stirrer, inert gas line (Argon), heating mantle.

Procedure:

  • Vessel Preparation: Place a stir bar into a Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition (Solid): Under a positive flow of argon, add K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.01 equiv), and SPhos (0.02 equiv) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Substrate Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio) via syringe. Add the o-tolyl triflate (1.0 equiv) via syringe.

  • Pre-Stirring: Stir the mixture at room temperature for 15 minutes to allow for ligand coordination and catalyst formation.

  • Boronic Acid Addition: Add the arylboronic acid (1.2 equiv) as a solid under a positive flow of argon. For optimal results, consider dissolving the boronic acid in a minimum amount of degassed dioxane and adding it slowly over 1-2 hours via a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

References

Technical Support Center: Catalyst Deactivation in o-Tolyl Trifluoromethanesulfonate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving o-tolyl trifluoromethanesulfonates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation, leading to low yields, incomplete conversion, or reaction failure. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to diagnose and resolve these common issues.

The coupling of o-tolyl trifluoromethanesulfonates presents a unique set of challenges primarily due to the steric hindrance imposed by the ortho-methyl group and the electronic properties of the triflate leaving group. These factors can significantly impact the stability and activity of the palladium catalyst. This guide will delve into the root causes of catalyst deactivation and provide actionable, step-by-step protocols to enhance your reaction outcomes.

Part 1: Understanding the Deactivation Landscape

Catalyst deactivation in these specific couplings is not a singular event but rather a culmination of several potential pathways. Understanding these pathways is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs) - The Basics

Q1: What are the most common visual indicators of catalyst deactivation in my reaction?

A: A primary visual cue is the formation of a black precipitate, commonly known as palladium black.[1] This indicates the agglomeration of palladium nanoparticles, which are catalytically inactive. While some formation of black solid can be observed in successful reactions, rapid and extensive precipitation early on is a strong indicator of poor catalyst stability and is often correlated with incomplete conversion.[2]

Q2: Why is my reaction with an o-tolyl triflate so much more sluggish than with a simple aryl bromide?

A: This is often related to the oxidative addition step, which is crucial in the catalytic cycle.[2] The carbon-oxygen bond in an aryl triflate is generally less reactive towards oxidative addition than the carbon-bromine bond in an aryl bromide.[3][4] Furthermore, the steric bulk of the ortho-methyl group on the tolyl substrate can hinder the approach of the palladium catalyst, slowing down this initial activation step.[5]

Q3: I am observing the formation of byproducts like phenol or homocoupled products. What does this suggest?

A: The formation of phenol (from the hydrolysis of the triflate) can indicate that the catalytic cycle is slow, allowing side reactions to occur. Homocoupling of the boronic acid partner is often a result of the presence of Pd(II) species that have not been reduced to the active Pd(0) state or the presence of oxygen in the reaction mixture.[3]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed to provide a systematic approach to troubleshooting based on the specific issues you are observing in your experiments.

Issue 1: Low or No Conversion of Starting Material

Potential Cause A: Inefficient Oxidative Addition

The steric hindrance of the o-tolyl group and the inherent reactivity of the triflate can make the initial oxidative addition step the rate-limiting factor.

  • Troubleshooting Steps:

    • Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential.[6][7] Consider switching to Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of monoligated palladium species, which are more reactive in oxidative addition.[6]

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[8] Monitor for potential degradation of starting materials or products at higher temperatures.

    • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for a slow catalytic cycle.

Potential Cause B: Inactive Catalyst Species

If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction may be inefficient.

  • Troubleshooting Steps:

    • Use a Pd(0) Precatalyst: Switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the need for an in situ reduction step.

    • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[8]

Potential Cause C: Protodeboronation of the Boronic Acid

The boronic acid coupling partner can be unstable under the reaction conditions, leading to its decomposition before it can participate in the catalytic cycle.

  • Troubleshooting Steps:

    • Choice of Base: Harsh basic conditions can promote protodeboronation.[8] If using a strong base like NaOH or KOt-Bu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.[8]

    • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can increase its stability towards protodeboronation.[8]

Issue 2: Rapid Formation of Palladium Black and Stalled Reaction

Potential Cause: Catalyst Agglomeration

Insufficiently stabilized Pd(0) species can aggregate to form catalytically inactive palladium black.[1]

  • Troubleshooting Steps:

    • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) species.[1] Try increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or even 4:1).

    • Use a More Stabilizing Ligand: Ligands with greater steric bulk or stronger binding affinity for palladium can enhance catalyst stability.[1][6] N-heterocyclic carbene (NHC) ligands are known to be excellent stabilizers for palladium catalysts.[9]

    • Lower Reaction Temperature: High temperatures can accelerate the agglomeration of palladium nanoparticles.[1] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of o-Tolyl Trifluoromethanesulfonate

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) with any additional ligand if necessary. Dissolve this mixture in a small amount of the degassed solvent and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Screening

When troubleshooting, a systematic screening of ligands and bases is often necessary. The following table provides a template for organizing your results.

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)
1PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1002415
2SPhos (4)K₂CO₃ (2)Dioxane/H₂O1002465
3SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001895
4XPhos (4)K₃PO₄ (3)Dioxane/H₂O10018>98
Visualizing the Catalytic Cycle and Deactivation Pathways

The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and common deactivation pathways.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 Pd(0)L2->OA_Complex Ar-OTf (o-tolyl triflate) Pd_Black Palladium Black (Inactive) Pd(0)L2->Pd_Black Aggregation Oxidized_Pd Oxidized Pd(II) (Inactive) Pd(0)L2->Oxidized_Pd Oxygen Transmetalation_Complex Transmetalation Complex (Ar-Pd(II)-R)L2 OA_Complex->Transmetalation_Complex R-B(OH)2 + Base Transmetalation_Complex->Pd(0)L2 Reforms Catalyst RE_Product Product (Ar-R) Transmetalation_Complex->RE_Product Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

Troubleshooting_Workflow start Low Yield / No Reaction check_visual Visual Observation? start->check_visual pd_black Rapid Pd Black Formation? check_visual->pd_black Yes no_conversion Low/No Conversion? check_visual->no_conversion No pd_black->no_conversion No solution1 Increase Ligand/Pd Ratio Use More Stabilizing Ligand Lower Temperature pd_black->solution1 Yes solution2 Screen Bulky/Electron-Rich Ligands Increase Temperature Use Pd(0) Precatalyst Ensure Rigorous Degassing no_conversion->solution2 Yes solution3 Check Boronic Acid Stability Use Milder Base Consider Boronic Ester no_conversion->solution3 Also Consider

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Technical Support Center: o-Tolyl Trifluoromethanesulfonate Reactivity and Temperature Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-tolyl trifluoromethanesulfonate (o-tolyl triflate). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the influence of temperature on the reactivity and stability of o-tolyl triflate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, stability, and general reactivity of o-tolyl triflate with respect to temperature.

Q1: What is the general thermal stability of o-tolyl triflate?

A: o-Tolyl triflate, like other aryl triflates, is considered to be surprisingly stable at elevated temperatures for short periods, especially in anhydrous, non-acidic conditions.[1] It is stable enough for use in many palladium-catalyzed cross-coupling reactions, which often require heating to temperatures in the range of 80-120 °C.[2][3] However, prolonged heating at very high temperatures (>150 °C) or in the presence of moisture or acid can lead to decomposition or undesired side reactions. On-surface chemistry studies have shown that the trifluoromethyl sulfonyl group can be cleaved at high temperatures (e.g., ~167 °C) to generate aryl radicals, indicating a pathway for thermal decomposition.[1]

Q2: How does temperature typically affect the rate of cross-coupling reactions involving o-tolyl triflate?

A: In line with general chemical kinetics, increasing the reaction temperature typically increases the rate of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] For many reactions, a threshold temperature is required to achieve a reasonable reaction rate. However, an excessively high temperature does not always lead to better outcomes. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing side reactions like hydrolysis or catalyst decomposition.[4][5] For instance, a Suzuki reaction might be sluggish at room temperature but proceed to completion in a few hours at 80 °C.[4][6]

Q3: What are the primary signs of o-tolyl triflate decomposition or side reactions at elevated temperatures?

A: The most common indicators of undesired temperature-related side reactions include:

  • Formation of o-cresol: This is the product of triflate hydrolysis and is frequently observed when reactions are run with non-anhydrous solvents or reagents, a problem exacerbated by heat.[7][8] Its presence can be easily detected by TLC or GC-MS analysis of the crude reaction mixture.

  • Discoloration: While many palladium-catalyzed reactions turn dark, an unusually rapid change to a very dark black or the formation of significant amounts of palladium black can indicate catalyst decomposition, which is often temperature-dependent.

  • Complex Mixture of Byproducts: The appearance of multiple unexpected spots on a TLC plate or peaks in a GC/LC-MS chromatogram can suggest thermal decomposition of the starting material or product, or catalyst-driven side reactions like Fries rearrangement.[9][10]

Q4: Can o-tolyl triflate undergo a Fries rearrangement? What conditions favor this?

A: Yes, under certain conditions, aryl triflates can undergo a reaction analogous to the thia-Fries rearrangement.[11][12] This involves the migration of the trifluoromethanesulfonyl (triflyl) group from the phenolic oxygen to the aromatic ring, typically at the ortho position, to form a hydroxyaryl trifluoromethylsulfone.[11][12] This side reaction is generally promoted by strong acids (Lewis or Brønsted) or strong bases (anionic Fries rearrangement) and can be influenced by temperature.[9][10] While less common under typical neutral or mildly basic cross-coupling conditions, it becomes a concern if significant hydrolysis occurs, generating triflic acid (TfOH), a very strong Brønsted acid that can potentially catalyze the rearrangement at elevated temperatures.[13]

Part 2: Troubleshooting Guide

This section provides a question-and-answer framework to diagnose and solve specific experimental issues where temperature is a likely factor.

Problem 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or shows very low conversion.

  • Possible Cause: The reaction temperature is too low to overcome the activation energy for the rate-limiting step, which is often the oxidative addition of the aryl triflate to the palladium(0) complex.[2][14]

  • Troubleshooting Steps:

    • Confirm Reagent Activity: First, ensure your palladium catalyst, ligand, and base are active and that all reagents are pure and dry. Old or improperly stored reagents are a common cause of failure.

    • Incremental Temperature Increase: If reagents are confirmed to be good, increase the reaction temperature in 15-20 °C increments. Monitor the reaction progress by TLC or GC-MS after 1-2 hours at each new temperature. For many Suzuki and Buchwald-Hartwig reactions, a starting temperature of 80 °C is reasonable, with optimization up to 110-120 °C if necessary.[6][15]

    • Solvent Choice: Ensure you are using an appropriate solvent with a boiling point that can accommodate the target temperature. Common choices include toluene, dioxane, or DMF.[15][16]

    • Ligand Screening: If increasing the temperature leads to decomposition rather than product, your catalyst system may not be robust enough. Consider switching to a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand), which can facilitate oxidative addition at lower temperatures.[17][18]

Problem 2: My main byproduct is o-cresol, significantly reducing my yield.

  • Possible Cause: Hydrolysis of the o-tolyl triflate starting material. This reaction is accelerated by the presence of water/hydroxide and higher temperatures.[7][19]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is the most critical step. Dry your solvents using an appropriate method (e.g., distillation from a drying agent or passing through an activated alumina column). Ensure glassware is oven- or flame-dried immediately before use. Use anhydrous grades of solid reagents where possible.

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the reaction.

    • Review the Base: If using an aqueous base (e.g., aqueous K₂CO₃), you are introducing water by design. While sometimes effective, this can promote hydrolysis. Consider switching to a non-aqueous base like K₃PO₄, Cs₂CO₃, or an organic base.[20]

    • Lower the Temperature: If you are running the reaction at a very high temperature (e.g., >110 °C), try reducing it. The rate of hydrolysis may decrease more significantly than the rate of your desired coupling reaction, improving the overall yield.

Problem 3: My reaction works, but the yield is inconsistent between runs.

  • Possible Cause: Inconsistent heating or subtle variations in moisture content.

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath with a thermometer placed directly in the bath. Avoid sand baths, which can have significant temperature gradients. Ensure consistent stirring to maintain uniform heat distribution.

    • Standardize Procedures: Develop a strict, standardized protocol for drying solvents and reagents and for setting up the reaction under an inert atmosphere. Small, unintentional variations in water content can have a large impact on reactions involving sensitive reagents like aryl triflates.

    • Rate of Addition: For some sensitive substrates in Buchwald-Hartwig aminations, the rate of addition of the aryl triflate can be critical. A slow addition of the triflate to the reaction mixture can sometimes prevent decomposition and improve yields and reproducibility.[2][21]

Part 3: Data Summaries & Visualizations

Table 1: Typical Temperature Ranges for Common Cross-Coupling Reactions
Reaction TypeCatalyst/Ligand System (Example)Typical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhos70 - 110 °CTemperature increase generally improves rate, but >110°C increases hydrolysis risk.[4][6]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or RuPhos80 - 120 °CRequires strictly anhydrous conditions. Some modern catalysts work at lower temperatures.[15][17]
Heck Pd(OAc)₂ / P(o-tol)₃100 - 140 °COften requires higher temperatures than Suzuki or Buchwald-Hartwig reactions.
Sonogashira PdCl₂(PPh₃)₂ / CuIRoom Temp - 80 °CCan often be run at lower temperatures, but heating may be required for less reactive substrates.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low Yield or No Reaction check_reagents Are all reagents (catalyst, ligand, base) fresh and active? start->check_reagents check_conditions Are solvents and reagents scrupulously dry? check_reagents->check_conditions Yes end_fail Consult further literature for alternative conditions. check_reagents->end_fail No increase_temp Incrementally increase temperature (e.g., 80°C -> 100°C) check_conditions->increase_temp Yes re_dry Re-dry all reagents and solvents; ensure inert atmosphere check_conditions->re_dry No monitor Monitor by TLC/GC-MS increase_temp->monitor product_formed Product forming? monitor->product_formed decomp Decomposition or side products observed? product_formed->decomp Yes success Success! Optimize temperature and time. product_formed->success No, but starting material is consumed decomp->success No lower_temp Lower temperature and screen new ligands/catalysts decomp->lower_temp Yes lower_temp->end_fail re_dry->increase_temp G cluster_0 Schlenk Line cluster_1 Reaction Vessel Gas_Inlet Inert Gas (Ar/N2) Manifold Dual Manifold Gas_Inlet->Manifold Vacuum Vacuum Pump Vacuum->Manifold Condenser Reflux Condenser Manifold->Condenser Flexible Tubing Flask Schlenk Flask (Reagents + Stir Bar) Condenser->Flask Bubbler Oil Bubbler (Pressure Outlet) Condenser->Bubbler To Bubbler Heating Oil Bath on Stir Plate Flask->Heating

References

Technical Support Center: Purification of o-Tolyl Trifluoromethanesulfonate Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of biaryl products derived from the cross-coupling of o-tolyl trifluoromethanesulfonate. The inherent steric hindrance of the ortho-tolyl group, combined with the reactivity of the triflate leaving group, presents a unique set of purification challenges. This document is designed to provide not only solutions but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Purification Complexities

This section addresses common problems encountered during the purification of this compound coupling products in a question-and-answer format.

Question 1: My TLC plate shows multiple spots close to my desired product. How can I identify the main impurities?

Answer:

The presence of multiple, closely migrating spots on a Thin-Layer Chromatography (TLC) plate is a frequent observation in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound. The primary culprits are typically homocoupling byproducts and starting materials.

  • Homocoupling of the Boronic Acid/Ester: This is a common side reaction, especially if the reaction mixture is exposed to oxygen.[1] The resulting symmetrical biaryl (from the coupling of two boronic acid molecules) often has a polarity very similar to the desired unsymmetrical biaryl product, leading to co-elution.

  • Unreacted Starting Materials: Incomplete conversion can leave behind unreacted this compound and the boronic acid/ester. The boronic acid can sometimes streak on the TLC plate.

  • Hydrolysis of the Triflate: Aryl triflates can undergo hydrolysis back to the corresponding phenol (o-cresol in this case), particularly under basic aqueous conditions.[2] o-Cresol is generally more polar than the biaryl product.

  • Protodeborylation of the Boronic Acid: The boronic acid can be converted to the corresponding arene, which is a less polar impurity.[3]

To identify these impurities:

  • Run Co-spots: Spot your crude reaction mixture alongside the pure starting materials (this compound and the boronic acid) on the same TLC plate. This will help you definitively identify any unreacted starting materials.

  • Staining: Use a potassium permanganate (KMnO₄) stain after UV visualization. Phenolic impurities (like o-cresol) will often show up as yellow-brown spots.

  • GC-MS Analysis: For a more definitive identification, analyze an aliquot of your crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS). This will provide the molecular weights of the components, allowing you to identify the homocoupled product, the desired product, and other byproducts.[2]

Question 2: I'm struggling to separate my desired biaryl product from the homocoupled byproduct using column chromatography. What can I do?

Answer:

Separating structurally similar biaryls is a significant challenge. The subtle difference in polarity between your desired product and the homocoupled byproduct requires careful optimization of your chromatographic conditions.

Strategies for Improved Separation:

  • Solvent System Optimization: A systematic approach to selecting your eluent is crucial.

    • Start with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Consider using toluene or dichloromethane as a component of your mobile phase, as the aromatic nature of these solvents can offer different selectivity for biaryl compounds.[4]

    • For particularly challenging separations, a biphenyl stationary phase in HPLC can provide enhanced retention and selectivity for aromatic compounds.[5]

  • Column Parameters:

    • Use a long, narrow column: This increases the number of theoretical plates and improves resolution.

    • Fine-particle silica: Using silica gel with a smaller particle size (e.g., 40-63 µm) can enhance separation efficiency.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more concentrated band and better separation.

  • Alternative Stationary Phases:

    • If silica gel fails, consider using neutral alumina, which can offer different selectivity based on the Lewis acidity of the impurities and product.[6]

Question 3: My product seems to be degrading on the silica gel column. What are the likely causes and solutions?

Answer:

Product degradation during silica gel chromatography is often due to the acidic nature of the stationary phase.

  • Acid-Sensitivity: If your biaryl product contains acid-labile functional groups, the Lewis acidic sites on the silica surface can catalyze decomposition.

  • Atropisomerization: For sterically hindered biaryls, there is a possibility of atropisomerism (chirality arising from restricted rotation around a single bond).[7] While the barrier to rotation for many biaryls is high, the acidic environment of the silica gel could potentially facilitate interconversion, leading to what appears as degradation or multiple product spots.

Solutions:

  • Neutralize the Silica Gel: Pre-treat your packed column by flushing it with your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.[6]

  • Use a Different Stationary Phase: As mentioned previously, neutral alumina is a less acidic alternative.[6]

  • Minimize Contact Time: A faster flow rate during chromatography can reduce the time your compound is in contact with the stationary phase.

Question 4: My final product is a persistent oil, making it difficult to purify by recrystallization. What can I do?

Answer:

Oiling out during recrystallization is common for sterically hindered biaryls that have lower melting points and may resist forming a well-defined crystal lattice.

Troubleshooting Recrystallization:

  • Solvent Selection: The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Single Solvent: Test a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, heptane).[8]

    • Two-Solvent System: A powerful technique is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly. Common pairs include Dichloromethane/Hexane and Ethyl Acetate/Heptane.[9][10]

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.

    • Seeding: Add a tiny crystal of the pure product (if available) to the cooled solution.

  • Trituration: If recrystallization fails, try trituration. This involves suspending the crude oil in a solvent in which the desired product is insoluble, but the impurities are soluble. The product may solidify upon stirring.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound in Suzuki couplings?

A1: The two most significant side reactions are the hydrolysis of the triflate and the homocoupling of the boronic acid coupling partner.

  • Triflate Hydrolysis: The triflate group can be hydrolyzed to a hydroxyl group, forming o-cresol. This is more likely to occur with prolonged reaction times at high temperatures in the presence of a strong aqueous base.[2] To minimize this, use milder bases like K₂CO₃ or K₃PO₄ and avoid excessive reaction times.

  • Homocoupling: The formation of a symmetrical biaryl from the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[3][12] Ensuring the reaction is thoroughly degassed and using a Pd(0) precatalyst can help suppress this side reaction. The addition of a mild reducing agent, such as potassium formate, has also been shown to minimize homocoupling.[12]

Q2: How can I effectively remove residual palladium from my final product?

A2: Palladium contamination is a critical issue, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[13]

  • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or N-acetylcysteine can help extract palladium into the aqueous phase.

  • Scavenger Resins: There are commercially available solid-supported scavengers with thiol or other functional groups that have a high affinity for palladium. Stirring the crude product solution with one of these scavengers followed by filtration is a very effective method.[14]

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium.[15]

Q3: Can the steric hindrance of the o-tolyl group lead to the formation of atropisomers, and how does this affect purification?

A3: Yes, the steric bulk of the ortho-methyl group, especially when coupled with other ortho-substituents on the other aryl ring, can lead to restricted rotation around the newly formed C-C bond, resulting in stable atropisomers.[7] If atropisomers are formed, they are diastereomers if another chiral center is present, or enantiomers if not.

  • Purification Implications: Diastereomeric atropisomers will have different physical properties and can often be separated by standard chromatographic techniques. Enantiomeric atropisomers will have identical properties on achiral stationary phases and will require chiral chromatography (e.g., chiral HPLC or SFC) for separation. The presence of slowly interconverting atropisomers at room temperature can sometimes lead to peak broadening in NMR spectra and the appearance of multiple spots on TLC or peaks in HPLC.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. For better separation, dry-load the sample by adsorbing it onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the determined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization (Two-Solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate, dichloromethane).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexane, heptane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[16]

  • Drying: Dry the crystals under vacuum.

Visualizations

Impurity Profile in Suzuki Coupling of this compound

G cluster_0 Reaction Mixture cluster_1 Purification Challenge Product Desired Biaryl Product (Intermediate Polarity) Separation Difficult Separation Product->Separation Co-elutes with Homocoupling Homocoupled Byproduct (Similar Polarity to Product) Homocoupling->Separation oTf o-Tolyl Triflate (SM) (Less Polar) Boronic Boronic Acid/Ester (SM) (Polar/Streaks on TLC) oCresol o-Cresol (Hydrolysis) (More Polar)

Caption: Common impurities and their relative polarities in the coupling reaction.

Decision Workflow for Purification Strategy

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (Oil) success_recrys Pure Solid Product recrystallization->success_recrys Success recrystallization->column Failure (Oils out) is_separable Good separation on TLC? column->is_separable optimize_column Optimize Column Conditions (Solvent, Stationary Phase) is_separable->optimize_column No success_column Pure Product is_separable->success_column Yes optimize_column->column prep_hplc Consider Preparative HPLC optimize_column->prep_hplc

Caption: A decision tree for selecting the appropriate purification method.

References

Technical Support Center: Accelerating o-Tolyl Triflate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing cross-coupling reactions involving o-tolyl triflate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered substrate. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and a practical troubleshooting guide to help you accelerate your reaction times and improve overall success rates.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with o-tolyl triflate so slow?

The primary reason for sluggish reaction rates with o-tolyl triflate is steric hindrance . The ortho-methyl group on the phenyl ring physically blocks the palladium catalyst from easily accessing the C–O bond of the triflate. This makes the crucial first step of the catalytic cycle, oxidative addition, the rate-determining step.[1][2]

In a typical palladium-catalyzed cross-coupling cycle, a Pd(0) complex must insert itself into the carbon-leaving group bond. The bulky methyl group adjacent to the triflate creates a congested environment that slows down this insertion process significantly compared to less hindered substrates like phenyl triflate or p-tolyl triflate. Overcoming this steric barrier is the key to improving reaction times.[3][4]

Q2: Which palladium ligands are most effective for coupling sterically hindered substrates like o-tolyl triflate?

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of transformation.[5] To accelerate the reaction, you need specialized ligands designed to promote coupling of sterically demanding partners. These ligands are typically bulky and electron-rich, which helps to stabilize the active monoligated Pd(0) species and promote the difficult oxidative addition step.

Highly successful ligand classes include:

  • Bulky Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and specialized "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are the gold standard. Their large cone angles help to create a coordinatively unsaturated and highly reactive palladium center.[6][7]

  • N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are excellent σ-donors that form very stable and active palladium complexes. They are particularly effective for activating challenging substrates, including aryl chlorides and sterically hindered triflates.[8][9]

  • Bidentate Phosphines: For certain applications like Buchwald-Hartwig amination, bidentate ligands such as BINAP and DPEPhos can be effective for coupling aryl triflates, representing a significant improvement over first-generation catalysts.[2][10]

Ligand Type Examples Key Advantages for o-Tolyl Triflate Typical Loading (mol %)
Bulky Monodentate Phosphines P(t-Bu)₃, SPhos, XPhos, RuPhosExcellent for promoting oxidative addition in sterically congested systems.[3][6]1 - 4
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIMesStrong σ-donors, form highly active and thermally stable catalysts.[8][9]1 - 4
Bidentate Phosphines BINAP, DPEPhos, dppfCan prevent catalyst decomposition and are effective in many C-N and C-C couplings.[2][10]1 - 3
Q3: How do solvent and base choice impact the reaction rate and yield?

Solvent and base are not passive components; they actively influence the catalytic cycle and can be leveraged to accelerate the reaction.

  • Solvents: The choice of solvent can affect catalyst solubility, stability, and even the reaction mechanism.[11]

    • Aprotic Polar Solvents like DMF, DMAc, or NMP can be beneficial as they may stabilize the charged intermediates formed during the oxidative addition of polar substrates like aryl triflates.[11][12]

    • Ethereal Solvents like dioxane and THF are very common and offer good solubility for many reagents.[13]

    • Aromatic Hydrocarbons like toluene or xylenes are often used for higher temperature reactions.

  • Bases: The base plays a critical role, particularly in Suzuki-Miyaura couplings, where it activates the boronic acid for transmetalation.[7][14] For aryl triflates, however, a critical side reaction is base-mediated hydrolysis of the triflate group back to a phenol, which is unreactive.[15][16]

    • Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often required. K₃PO₄ is particularly effective as it is strong enough to promote the catalytic cycle but often minimizes triflate hydrolysis compared to stronger bases like Cs₂CO₃ at high temperatures.[15]

    • The physical properties of the base matter. Grinding inorganic bases like K₃PO₄ into a fine powder before use can increase surface area and improve reproducibility, especially in heterogeneous mixtures.[17]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is stalled or shows very low conversion, even after extended time.

This is the most common issue and is almost always linked to an inefficient oxidative addition step.

  • Cause A: Inadequate Ligand

    • Solution: Switch to a more appropriate ligand. If you are using a general-purpose ligand like PPh₃, it is unlikely to be effective.

      • First Choice: Try a bulky, electron-rich monodentate phosphine ligand like SPhos or RuPhos with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

      • Second Choice: Consider an N-heterocyclic carbene (NHC) based catalyst system, such as one derived from IPr·HCl and a palladium source.[8]

  • Cause B: Suboptimal Temperature

    • Solution: Increase the reaction temperature. Sterically hindered couplings often require more thermal energy to overcome the activation barrier for oxidative addition. If your reaction is running at 80 °C in dioxane, consider switching to a higher boiling solvent like toluene or xylene and increasing the temperature to 110-140 °C. Always monitor for potential decomposition of your starting materials or product at higher temperatures.

  • Cause C: Catalyst Deactivation

    • Solution: Ensure strictly anaerobic conditions. Palladium(0) catalysts are sensitive to oxygen.

      • Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes.

      • Assemble your reaction under a positive pressure of an inert gas.

      • Consider using a more stable palladium precatalyst, which is designed to generate the active Pd(0) species in situ and can be more robust.

Problem 2: I'm observing significant formation of o-cresol, the hydrolysis byproduct of my starting material.

This indicates that hydrolysis of the triflate is outcompeting the desired cross-coupling reaction.

  • Cause A: Base is too strong or reaction temperature is too high.

    • Solution: Modify the base and temperature conditions. Certain bases, like cesium carbonate (Cs₂CO₃), are known to promote rapid triflate hydrolysis at elevated temperatures.[15]

      • Switch to a less hydrolytically active base. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings involving aryl triflates.[15] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOt-Bu) is standard.

      • If possible, lower the reaction temperature. A more active catalyst system (see Problem 1) may allow you to run the reaction at a lower temperature where the rate of hydrolysis is significantly reduced.

  • Cause B: Presence of water with a strong base.

    • Solution: Ensure anhydrous conditions if hydrolysis is a major issue. While Suzuki reactions often benefit from a small amount of water, excessive amounts can accelerate hydrolysis.[18] Use anhydrous solvents and dry your reagents thoroughly. Note that for some Suzuki protocols, a carefully controlled amount of water is necessary, so complete exclusion may not always be optimal.[14]

Problem 3: The reaction works, but the reaction time is impractically long (e.g., > 24 hours).

This is an optimization problem where the reaction is proceeding, but not efficiently.

  • Cause A: Low Catalyst Loading or Inefficient Precatalyst Activation

    • Solution: Increase catalyst loading or switch precatalyst.

      • Increase the palladium catalyst and ligand loading from 1-2 mol% to 3-5 mol%. While not ideal for atom economy, this can often provide the necessary boost in catalytic turnover for challenging substrates.

      • Ensure your precatalyst is being activated efficiently. For example, Pd(OAc)₂ needs to be reduced to Pd(0) in situ.[14] Using a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst can sometimes lead to faster initiation.

  • Cause B: Poor Solubility of Reagents

    • Solution: Screen different solvents. If your base or boronic acid is not well-solubilized, the reaction will be slow. A solvent system that provides a homogenous solution or a fine, well-agitated suspension is ideal. For example, switching from THF to DMF might improve the solubility of a phosphate base and accelerate the reaction.[11][12]

Visualized Workflow & Protocols

General Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting slow o-tolyl triflate cross-coupling reactions.

G cluster_0 Initial Reaction Setup cluster_1 Primary Optimization: Catalyst System cluster_2 Secondary Optimization: Reaction Conditions cluster_3 Final Checks Start Reaction Stalled / Slow (Low Conversion) Ligand Step 1: Change Ligand (e.g., to Buchwald-type or NHC) Start->Ligand Is catalyst active enough? Temp Step 2: Increase Temperature (Consider higher boiling solvent) Ligand->Temp Is energy barrier too high? Base Step 3: Check for Hydrolysis (Switch Base, e.g., to K3PO4) Temp->Base Are side reactions occurring? Solvent Step 4: Screen Solvents (Improve Solubility/Polarity) Base->Solvent Are reagents fully engaged? Inert Step 5: Verify Inert Atmosphere (Degas reagents, use fresh catalyst) Solvent->Inert Is catalyst deactivating? Success Reaction Optimized (Improved Rate & Yield) Inert->Success Final optimization

Caption: A step-by-step decision tree for troubleshooting challenging cross-coupling reactions.

Protocol: General Procedure for a Suzuki-Miyaura Coupling of o-Tolyl Triflate

This protocol is a starting point and should be optimized for your specific coupling partners.

  • Preparation: In a glovebox or under a positive flow of argon, add the o-tolyl triflate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Solvent Addition: Add the desired volume of degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking aliquots.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of o-Tolyl and p-Tolyl Trifluoromethanesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of reagents is a critical determinant of success in complex organic syntheses. Aryl trifluoromethanesulfonates (triflates) have emerged as highly versatile and reactive alternatives to traditional aryl halides in a myriad of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two commonly employed isomers: o-tolyl trifluoromethanesulfonate and p-tolyl trifluoromethanesulfonate. By examining the interplay of steric and electronic effects, supported by experimental evidence, this document aims to provide a rational framework for choosing the optimal reagent for specific synthetic applications.

The triflate group is an excellent leaving group, rendering aryl triflates highly susceptible to oxidative addition to a low-valent palladium center, a key step in many cross-coupling catalytic cycles.[1] The position of substituents on the aromatic ring, however, can profoundly influence the rate and efficiency of this process and subsequent steps in the catalytic cycle. The comparison between the ortho- and para-isomers of tolyl trifluoromethanesulfonate offers a classic illustration of how steric hindrance can modulate reactivity.

The Decisive Role of Steric Hindrance: A Head-to-Head Comparison

This diminished reactivity of ortho-substituted substrates is a well-documented phenomenon in palladium-catalyzed cross-coupling reactions. The steric bulk of the ortho-substituent can impede the approach of the palladium catalyst to the C-OTf bond, thereby slowing down the crucial oxidative addition step. Furthermore, the increased steric congestion around the palladium center in the resulting organopalladium intermediate can hinder subsequent transmetalation and reductive elimination steps.

A compelling analogy can be drawn from the reactivity of tolylboronic acid isomers in Suzuki-Miyaura coupling. A comparative study demonstrated that while both meta- and para-tolylboronic acid provided excellent yields, the ortho-isomer exhibited a discernible decrease in efficiency, an outcome attributed to the steric impediment of the ortho-methyl group. This principle extends logically to the electrophilic partner in the reaction.

In the context of the Buchwald-Hartwig amination, the choice of phosphine ligand is critical, and ligands bearing ortho-tolyl groups have been extensively studied. Interestingly, it has been reported that palladium complexes with P(o-tolyl)₃ were found to be ineffective catalysts for the amination of aryl triflates, whereas catalysts with less sterically demanding phosphine ligands were successful.[2] This highlights the sensitivity of the reaction to steric bulk around the catalytic center, further supporting the inference that an ortho-methyl group on the aryl triflate itself would negatively impact reactivity.

The following table summarizes the expected relative reactivity and provides a qualitative comparison based on established principles of steric and electronic effects in cross-coupling chemistry.

FeatureThis compoundp-Tolyl TrifluoromethanesulfonateRationale
Relative Reactivity LowerHigherThe ortho-methyl group in this compound creates significant steric hindrance, impeding the approach of the palladium catalyst and slowing the rate of oxidative addition.
Typical Reaction Yields Generally lower to moderateGenerally moderate to highSteric hindrance can lead to incomplete conversion and the formation of side products, resulting in lower isolated yields for the ortho-isomer.
Optimal Reaction Conditions Often requires more forcing conditions (higher temperatures, longer reaction times, more active catalysts/ligands) to achieve comparable yields to the para-isomer.Typically reacts under milder conditions with a broader range of catalysts and ligands.The less sterically encumbered nature of the para-isomer allows for more facile interaction with the palladium catalyst.
Electronic Effect The methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the aromatic ring.The methyl group is also weakly electron-donating. The electronic effect is generally considered to be of secondary importance compared to the steric effect in this comparison.Both isomers have a similar electronic contribution from the methyl group. Therefore, the difference in reactivity is primarily governed by sterics.

Experimental Workflow: A Generalized Suzuki-Miyaura Cross-Coupling Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl triflate. This procedure should be optimized for each specific substrate combination.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine aryl triflate, boronic acid, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., by sparging with argon). start->degas catalyst Add the palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the desired temperature with stirring. catalyst->heat monitor Monitor the reaction progress by TLC or GC/LC-MS. heat->monitor quench Cool the reaction and quench with water. monitor->quench extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl triflate (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, or a mixture with water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (if required).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the differential reactivity of the tolyl triflate isomers.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(OTf)L_n Pd0->OxAdd Oxidative Addition (Ar-OTf) Transmetalation Ar-Pd(II)-Ar'L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ReductiveElimination Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl triflate to the Pd(0) complex is often the rate-determining step. The steric bulk of the ortho-methyl group in this compound can disfavor the formation of the transition state for this step, leading to a slower overall reaction rate compared to the less hindered p-tolyl trifluoromethanesulfonate.

Conclusion and Recommendations

For synthetic applications where high yields and mild reaction conditions are paramount, p-tolyl trifluoromethanesulfonate is the preferred reagent . Its unencumbered nature allows for efficient participation in a wide range of cross-coupling reactions.

This compound remains a viable substrate, particularly for the synthesis of sterically congested biaryls. However, researchers should be prepared to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, and more active (and often more expensive) catalyst systems to achieve satisfactory results. Careful optimization of the reaction parameters is essential when working with this more challenging isomer.

This guide provides a foundational understanding of the factors governing the reactivity of these two important building blocks. By considering the principles of steric hindrance and electronic effects, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

A Senior Application Scientist's Guide to Suzuki Coupling: Aryl Triflates vs. Aryl Tosylates

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to pharmaceuticals and materials science.[1] While aryl halides have traditionally dominated as the electrophilic partner, the use of phenols as readily available, inexpensive starting materials has brought aryl sulfonates—specifically triflates and tosylates—to the forefront.[2] These "pseudohalides" are easily prepared from phenols and offer distinct reactivity profiles.

This guide provides an in-depth, objective comparison of aryl triflates (Ar-OTf) and aryl tosylates (Ar-OTs) in the context of palladium-catalyzed Suzuki coupling. We will move beyond simple reactivity trends to explore the mechanistic underpinnings, practical considerations in substrate synthesis and stability, and the critical role of ligand selection, empowering you to make the most informed choice for your specific synthetic challenge.

The Electrophile's Role: A Tale of Two Leaving Groups

The efficacy of any Suzuki coupling partner is fundamentally tied to its ability to undergo oxidative addition to a Pd(0) catalyst, the first and often rate-determining step of the catalytic cycle.[3] The leaving group's ability dictates the ease of this step. Herein lies the core difference between triflates and tosylates.

  • Aryl Triflates (Ar-OTf): The triflate group (-SO₂CF₃) is one of the most potent leaving groups in organic chemistry.[4] The strong electron-withdrawing effect of the three fluorine atoms provides exceptional stabilization of the resulting triflate anion (TfO⁻) through induction and resonance, making the C-O bond highly polarized and susceptible to cleavage.[4] This inherent reactivity makes aryl triflates excellent substrates for Suzuki coupling, often requiring milder conditions and lower catalyst loadings than other sulfonates or even aryl bromides.[5][6]

  • Aryl Tosylates (Ar-OTs): The tosylate group (-SO₂C₆H₄CH₃) is also an excellent leaving group, but its anion (TsO⁻) is less stabilized than the triflate anion.[4][7] Consequently, the C-O bond in an aryl tosylate is stronger and less readily cleaved. This renders aryl tosylates significantly less reactive than their triflate counterparts in oxidative addition.[8][9] Historically, this sluggish reactivity limited their use, but the advent of highly active, electron-rich, and sterically bulky phosphine ligands has revolutionized their application.[10][11]

catalytic_cycle pd0 L₂Pd(0) Active Catalyst add Oxidative Addition pd0->add pd2 L₂Pd(II)(Ar)(X) X = OTf or OTs add->pd2 Ar-X trans Transmetalation pd2->trans note For Aryl Tosylates (Ar-OTs), the Oxidative Addition step is slow and requires highly active, electron-rich phosphine ligands (L). pd2->note pd2_biaryl L₂Pd(II)(Ar)(Ar') trans->pd2_biaryl Ar'-B(OH)₂ Base reduct Reductive Elimination pd2_biaryl->reduct reduct->pd0 Ar-Ar' Product_out Biaryl Product (Ar-Ar') reduct->Product_out ArX_in Aryl Sulfonate (Ar-OTf or Ar-OTs) ArX_in->add Boronic_in Boronic Acid (Ar'-B(OH)₂) Boronic_in->trans

References

Introduction: The Unique Role of Ortho-Substituted Aryl Triflates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Kinetic Analysis of Ortho-Substituted Aryl Triflates in Palladium-Catalyzed Cross-Coupling Reactions

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Among the various electrophilic partners, aryl triflates (ArOTf) have emerged as highly valuable alternatives to aryl halides. Derived readily from phenols, they offer a distinct reactivity profile and are crucial for applications where the corresponding halides are either inaccessible or unreactive.[4] The presence of a substituent at the ortho-position introduces a layer of complexity and opportunity. These substituents exert profound steric and electronic effects that can dramatically alter reaction rates and even influence the mechanism of the catalytic cycle.[5]

For researchers in pharmaceutical and materials science, understanding the kinetics of these reactions is not merely an academic exercise. It is fundamental to process optimization, catalyst selection, and the rational design of complex molecules. This guide provides a framework for conducting comparative kinetic studies of ortho-substituted aryl triflates, focusing on the causality behind experimental design and the interpretation of results. We will explore how to generate reliable, reproducible kinetic data and translate it into actionable insights for synthetic applications.

Pillar 1: Designing a Robust Comparative Kinetic Study

The primary goal is to isolate the effect of the ortho-substituent on the reaction rate. This requires a meticulously designed experiment where all other variables are held constant. The choice of a model reaction is the first critical step. The Suzuki-Miyaura coupling is an excellent candidate due to its broad substrate scope and well-understood mechanism.[6][7][8]

The Rationale Behind Substrate and Reagent Selection
  • The Aryl Triflates: A representative set of ortho-substituted phenyl triflates should be chosen to probe a range of effects:

    • Unsubstituted (Reference): Phenyl triflate.

    • Steric Hindrance (Alkyl): 2-Methylphenyl triflate, 2-tert-Butylphenyl triflate.

    • Electron-Donating (Alkoxy): 2-Methoxyphenyl triflate.

    • Electron-Withdrawing (Fluoroalkyl): 2-(Trifluoromethyl)phenyl triflate. This selection allows for a systematic comparison of how sterics and electronics influence reactivity.

  • The Nucleophile: Phenylboronic acid is a standard, commercially available nucleophile that provides a consistent benchmark. Its reactivity is well-documented, minimizing complications from the boronic acid partner.

  • The Catalyst System: The choice of palladium precursor and ligand is critical. The oxidative addition of the aryl triflate to the Pd(0) center is often the rate-determining step and is highly sensitive to the steric environment.[6][9]

    • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligand: A bulky, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often effective for coupling sterically hindered substrates and aryl triflates.[10] Its properties facilitate both the oxidative addition and the subsequent reductive elimination steps.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation.[6][8] Potassium carbonate (K₂CO₃) is a moderately strong base suitable for this purpose. A solvent system like toluene/water provides a biphasic medium that is common for Suzuki couplings, though homogeneous systems can also be studied.[7]

Workflow for a Comparative Kinetic Study

The following diagram outlines a generalized workflow for acquiring high-quality kinetic data. This process emphasizes consistency and control, which are the hallmarks of a trustworthy experimental design.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing A Prepare Stock Solutions: Aryl Triflates, Boronic Acid, Internal Standard C Assemble Reaction: Add stock solutions & base to pre-heated reactor A->C B Prepare Catalyst Slurry: Pd(OAc)₂, SPhos, Toluene D Initiate Reaction (t=0): Inject catalyst slurry B->D C->D E Timed Aliquot Sampling: Withdraw samples at pre-defined intervals D->E Vigorous Stirring Constant Temperature F Quench Aliquot: Immediately add to cold solvent with excess water/acid E->F G Sample Analysis: Inject into GC or HPLC for quantitative measurement F->G H Data Processing: Calculate concentration vs. time using internal standard G->H I Kinetic Modeling: Plot data to determine initial rates (k_obs) H->I

Caption: A typical experimental workflow for monitoring the kinetics of a cross-coupling reaction.

Pillar 2: A Validated Experimental Protocol

This protocol is designed as a self-validating system. The use of an internal standard corrects for minor volume variations during sampling, and running control experiments (e.g., without catalyst) confirms that the observed reaction is indeed palladium-catalyzed.

Objective

To quantify and compare the initial reaction rates for the Suzuki-Miyaura coupling of various ortho-substituted aryl triflates with phenylboronic acid.

Materials
  • Ortho-substituted aryl triflates (as selected above)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos ligand

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene (anhydrous)

  • Deionized Water

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene), confirmed to be stable under reaction conditions.

  • Reaction vials with septa, magnetic stir bars

  • Gas-tight syringes

  • GC or HPLC system with an appropriate column

Step-by-Step Methodology
  • Stock Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution for each aryl triflate (0.1 M) in toluene, including a precise concentration of the internal standard (e.g., 0.05 M).

    • Prepare a separate stock solution of phenylboronic acid (0.15 M) in toluene.

    • Causality Note: Using stock solutions ensures accurate and reproducible dispensing of reagents for each kinetic run, minimizing errors from weighing small quantities.

  • Reaction Setup:

    • To a pre-dried 4 mL reaction vial containing a stir bar, add K₂CO₃ (2.0 equiv. relative to the aryl triflate).

    • Seal the vial with a septum cap and purge with argon or nitrogen.

    • Using syringes, add the aryl triflate/internal standard stock solution (1.0 mL, 1.0 equiv.) and the phenylboronic acid stock solution (1.0 mL, 1.5 equiv.).

    • Add deionized water (0.2 mL).

    • Place the vial in a pre-heated aluminum block on a magnetic stir plate set to a constant temperature (e.g., 80 °C) and vigorous stirring speed (e.g., 1000 RPM). Allow the mixture to equilibrate for 10 minutes.

    • Causality Note: Pre-heating ensures the reaction starts at the desired temperature immediately upon catalyst injection. Consistent stirring is crucial to overcome mass transport limitations in the biphasic system.

  • Catalyst Injection and Sampling:

    • In a separate vial, prepare a catalyst slurry of Pd(OAc)₂ (0.01 equiv.) and SPhos (0.02 equiv.) in anhydrous toluene (0.5 mL).

    • To initiate the reaction (t=0), rapidly inject the catalyst slurry into the reaction vial.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a gas-tight syringe.[11]

    • Immediately quench the aliquot in a separate vial containing cold diethyl ether (1 mL) and a small amount of water. Vortex thoroughly.

    • Causality Note: Quenching instantly stops the reaction, ensuring the composition of the aliquot accurately reflects the reaction progress at that specific time point.

  • Analysis:

    • Centrifuge the quenched sample to separate the layers and solids.

    • Analyze the organic layer by GC or HPLC.

    • Integrate the peak areas for the aryl triflate, the biaryl product, and the internal standard.

    • Calculate the concentration of the aryl triflate at each time point relative to the constant concentration of the internal standard.

  • Data Processing:

    • Plot the concentration of the aryl triflate versus time.

    • Determine the initial reaction rate (k_obs) from the initial linear portion of this curve. For pseudo-first-order conditions, a plot of ln([Aryl Triflates]) vs. time can be used.

Pillar 3: Data Interpretation and Mechanistic Insights

The kinetic data, summarized below, reveals the profound impact of the ortho-substituent on reaction efficiency.

Comparative Kinetic Data
EntryOrtho-Substituent (R)Aryl TriflateObserved Initial Rate (k_obs, M/s) x 10⁻⁵Relative Rate
1-H (Reference)Phenyl triflate8.21.00
2-CH₃2-Methylphenyl triflate4.10.50
3-OCH₃2-Methoxyphenyl triflate3.30.40
4-CF₃2-(Trifluoromethyl)phenyl triflate9.51.16
5-tBu2-tert-Butylphenyl triflate0.90.11

Note: The data presented is representative and intended for illustrative purposes.

Analysis of Kinetic Trends
  • Steric Hindrance: The most dramatic effect observed is steric. The rate decreases significantly from the unsubstituted reference (Entry 1) to methyl (Entry 2) and drops precipitously for the bulky tert-butyl group (Entry 5). This strongly suggests that the oxidative addition of the aryl triflate to the Pd(0) center is highly sensitive to steric bulk around the C-O bond.[5] A larger ortho-substituent physically impedes the approach of the palladium catalyst.

  • Electronic Effects:

    • The electron-withdrawing trifluoromethyl group (-CF₃, Entry 4) leads to a slight rate acceleration compared to the unsubstituted triflate. This is consistent with the oxidative addition mechanism, where a more electron-deficient aromatic ring is more susceptible to attack by the electron-rich Pd(0) catalyst.[12]

    • The electron-donating methoxy group (-OCH₃, Entry 3) causes a rate decrease that is more significant than the methyl group. While methoxy is smaller than methyl, its strong electron-donating character reduces the electrophilicity of the aryl triflate, slowing the oxidative addition step. It can also potentially chelate to the palladium center, altering the catalyst's reactivity.

Mechanistic Visualization

The palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle. The ortho-substituent ('R') primarily influences the first and last steps of this cycle.

G Pd0 Pd(0)L₂ OA_TS [Ar(R)-Pd(II)(L)₂-OTf] Pd0->OA_TS + Ar(R)-OTf TM_TS [Ar(R)-Pd(II)(L)₂-Ar'] OA_TS->TM_TS + Ar'B(OH)₂ + Base TM_TS->Pd0 - Ar(R)-Ar' OA_label Oxidative Addition (Often Rate-Determining) Sterically hindered by 'R' TM_label Transmetalation RE_label Reductive Elimination Sterically hindered by 'R'

Caption: The catalytic cycle for Suzuki-Miyaura coupling, highlighting the influence of the ortho-substituent (R).

Comparison with Alternatives and Field Insights

Compared to aryl bromides and iodides, aryl triflates often require more electron-rich and bulky ligands to achieve comparable reaction rates. The C-OTf bond is strong, and its oxidative addition can be challenging. However, this also presents an opportunity for chemoselectivity. In a molecule containing both a bromide and a triflate, the bromide will typically react first, allowing for sequential cross-couplings.[13]

The decelerating effect of ortho-substituents is a general phenomenon in cross-coupling chemistry.[5] However, the magnitude of this effect can be modulated by the choice of ligand. For extremely hindered substrates, specialized ligands such as those developed by Buchwald (e.g., XPhos, RuPhos) or Hartwig are often necessary to overcome the steric barrier and promote the crucial reductive elimination step.[10][14] The data from these kinetic studies can therefore directly guide ligand selection for a specific synthetic challenge.

Conclusion

The kinetic analysis of ortho-substituted aryl triflate reactions provides invaluable data for the modern synthetic chemist. By systematically evaluating the interplay of steric and electronic effects, researchers can move beyond trial-and-error optimization. This guide outlines a robust framework for generating high-quality kinetic data, from experimental design to mechanistic interpretation. The insights gained enable the rational selection of substrates, catalysts, and conditions, ultimately accelerating the development of efficient and scalable synthetic routes for complex molecules in the pharmaceutical and materials science industries.

References

The Art of Departure: A Comparative Analysis of Leaving Groups for Sterically Hindered Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of sterically hindered biaryl scaffolds is a persistent challenge. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials, yet their synthesis is often hampered by low reaction yields and limited substrate scope. At the heart of this challenge lies the crucial choice of the leaving group on the aryl electrophile. This guide provides an in-depth comparative analysis of commonly employed leaving groups in palladium-catalyzed cross-coupling reactions for the synthesis of sterically hindered biaryls, offering experimentally-backed insights to inform your synthetic strategy.

The Crux of the Matter: Why the Leaving Group is Paramount

The efficacy of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Kumada-Corriu reactions, is profoundly influenced by the nature of the leaving group (X) on the aryl electrophile (Ar-X). The leaving group's primary role is to facilitate the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the Ar-X bond to form a Pd(II) intermediate.[1][2] In the context of sterically demanding substrates, where bulky ortho-substituents impede the approach of the catalyst, an ideal leaving group must be highly reactive to overcome this steric barrier.

This guide will dissect the performance of various leaving groups, from the classical halides to the more exotic sulfonates, providing a clear rationale for their selection in the synthesis of challenging biaryl systems.

A Head-to-Head Comparison of Common Leaving Groups

The choice of a leaving group is a balancing act between reactivity, stability, cost, and functional group compatibility. Below is a detailed analysis of the most frequently used classes of leaving groups.

The Halides: A Tale of Reactivity versus Cost

Aryl halides are the most traditional electrophiles in cross-coupling reactions. Their reactivity is directly correlated with the polarizability of the carbon-halogen bond and the strength of the bond itself.

  • Iodides (I): Aryl iodides are the most reactive among the halides due to the weak C-I bond, making them excellent choices for challenging, sterically hindered couplings.[3] However, their high cost and potential for side reactions can be prohibitive for large-scale synthesis.

  • Bromides (Br): Offering a good compromise between reactivity and cost, aryl bromides are widely used for a broad range of biaryl syntheses.[3] They are generally more stable than iodides and are often the go-to choice for initial reaction optimization. For sterically hindered substrates, specialized ligands and robust reaction conditions are often necessary to achieve good yields.[4]

  • Chlorides (Cl): Aryl chlorides are economically attractive for industrial applications. However, their strong C-Cl bond makes oxidative addition significantly more challenging, often requiring more reactive and specialized catalyst systems, such as those employing bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands.[5] Their use in sterically hindered systems is particularly demanding.[6]

General Reactivity Trend for Halides: I > Br >> Cl[1]

The Sulfonates: Versatility Beyond Halides

Aryl sulfonates, derived from phenols, have emerged as powerful alternatives to halides, offering distinct advantages in certain synthetic contexts.

  • Triflates (OTf): Aryl triflates exhibit reactivity comparable to or even greater than aryl iodides, making them highly effective for difficult couplings.[3] They are readily prepared from phenols using triflic anhydride. A significant drawback is their susceptibility to hydrolysis, which can lead to the formation of phenol byproducts and complicate purification.[7][8][9]

  • Tosylates (OTs) and Mesylates (OMs): These are more economical and stable alternatives to triflates.[10] However, their lower reactivity necessitates the use of more active catalyst systems, often featuring highly electron-rich and sterically demanding ligands.[3][10] Their application in sterically hindered biaryl synthesis is an active area of research.

  • Nonaflates (ONf): Aryl nonaflates have proven to be superior to triflates in many demanding cross-coupling reactions.[7][11] The nonaflate group is more stable towards hydrolysis, leading to cleaner reactions, higher yields, and fewer byproducts, especially with sensitive substrates.[7] While more expensive than triflates, their enhanced reliability often justifies the cost in complex syntheses.[7]

Quantitative Performance Comparison

The following tables summarize the comparative performance of different leaving groups in sterically hindered biaryl synthesis based on literature data.

Table 1: Comparison of Aryl Triflates and Nonaflates in Buchwald-Hartwig Amination

EntryAmineSulfonateCatalyst SystemYield (%)Reference
1AnilineTriflatePd₂(dba)₃ / XantphosMajor detriflated and hydrolyzed byproducts[7]
2AnilineNonaflatePd₂(dba)₃ / Xantphos92[7]
34-FluoroanilineNonaflatePd₂(dba)₃ / Xantphos85[7]
4MorpholineNonaflatePd₂(dba)₃ / Xantphos89[7]

As demonstrated, aryl nonaflates show a significant advantage over triflates in the Buchwald-Hartwig amination of a substrate prone to decomposition, yielding the desired product in high yields while the triflate counterpart leads to significant byproduct formation.[7]

Mechanistic Insights: The Role of the Leaving Group in the Catalytic Cycle

The efficiency of a leaving group is intrinsically linked to its performance in the oxidative addition step of the palladium-catalyzed cross-coupling cycle. A good leaving group facilitates the conversion of the active Pd(0) species to the Pd(II) intermediate, from which the catalytic cycle proceeds.

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step where the leaving group (X) departs.

The rate of oxidative addition is influenced by the electron-withdrawing nature of the leaving group and the strength of the Ar-X bond. Highly electron-withdrawing groups, like triflate and nonaflate, render the ipso-carbon more electrophilic, promoting the attack by the electron-rich Pd(0) catalyst.

Experimental Protocols: A Practical Guide

To provide actionable insights, here are representative experimental protocols for Suzuki-Miyaura couplings utilizing different leaving groups for the synthesis of a sterically hindered biaryl.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from a ligand-free method for the synthesis of 1,2-diaryl-substituted heterocycles.[4]

Materials:

  • Sterically hindered aryl bromide (e.g., 2'-bromo-2-aryl benzothiazole) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (10 mol%)

  • Sodium carbonate (2.0 equiv)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried round-bottom flask, add the aryl bromide (50 mg), arylboronic acid, Pd₂(dba)₃, and sodium carbonate.

  • Add dioxane (6 mL) and water (3 mL) to the mixture.

  • Bubble argon through the reaction mixture for 5 minutes.

  • Heat the mixture at reflux for 4 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Nonaflate

This protocol is a general representation based on the superior performance of nonaflates in challenging couplings.

Materials:

  • Sterically hindered aryl nonaflate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • In a nitrogen-filled glovebox, combine the aryl nonaflate, arylboronic acid, Pd(PPh₃)₄, and potassium phosphate in a reaction vial.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion: Selecting the Optimal Leaving Group

The synthesis of sterically hindered biaryls is a formidable task where the choice of the leaving group can be the difference between success and failure. While traditional halides offer a cost-effective entry point, their reactivity can be a limiting factor. For highly challenging substrates, the superior reactivity of triflates and the enhanced stability and efficiency of nonaflates provide a powerful arsenal for the synthetic chemist. The selection of the optimal leaving group should be guided by a careful consideration of the specific steric and electronic properties of the substrates, the desired scale of the reaction, and the overall cost-effectiveness of the synthetic route. By understanding the nuances of each leaving group, researchers can navigate the complexities of sterically hindered biaryl synthesis with greater confidence and success.

References

A Senior Application Scientist's Guide to the Purity Validation of o-Tolyl Trifluoromethanesulfonate by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

In the landscape of modern organic synthesis, particularly in drug development and materials science, the starting materials' purity is not merely a matter of quality control; it is a cornerstone of reproducible and reliable outcomes. O-tolyl trifluoromethanesulfonate (o-tolyl triflate) is a potent electrophilic reagent, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1] The triflate group is an excellent leaving group, making this compound a highly reactive intermediate. Consequently, the presence of even minor impurities, such as unreacted o-cresol or residual solvents, can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and ultimately, compromised yield and purity of the final product.

This guide provides an in-depth, field-proven methodology for the precise determination of this compound purity using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind our experimental choices, present a self-validating protocol, and objectively compare the qNMR approach with other common analytical techniques, providing the supporting data necessary for informed decision-making in a research and development setting.

The Unparalleled Advantage of qNMR for Purity Assessment

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its unique advantages over chromatographic and other spectroscopic techniques.[2][3] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] This allows for highly accurate quantification without the need for a compound-specific reference standard, a significant limitation in chromatographic methods.[4]

Key benefits of employing ¹H qNMR include:

  • Primary Analytical Method: qNMR can provide a direct measurement of the analyte's mass fraction without relying on calibration curves from the same analyte, conferring a high degree of confidence in the results.[3][5]

  • Structural Confirmation: The technique simultaneously provides quantitative data and structural information, allowing for the identification of impurities within the same experiment.

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is crucial when dealing with valuable or scarce materials.[5]

  • Speed and Efficiency: Once the method is established, analysis time is typically short, enabling higher throughput.[5]

Experimental Protocol: ¹H qNMR Purity Determination of this compound

This protocol details the internal standard method, which is robust, highly accurate, and the most common approach for qNMR analysis.[6] It involves co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a stable, high-purity internal standard.

Causality of Component Selection
  • Analyte (this compound): The target for purity assessment. Its ¹H NMR spectrum features distinct signals for the aromatic protons and the methyl group protons, which can be used for quantification.[7]

  • Internal Standard (Maleic Acid): The choice of an internal standard is critical. Maleic acid is selected for several key reasons:

    • High Purity: It is commercially available in high, certified purity.

    • Chemical Stability: It is non-volatile, non-hygroscopic, and stable in solution.

    • Spectral Simplicity: It produces a sharp singlet for its two olefinic protons around 6.2-6.5 ppm (in DMSO-d₆), a region that is typically free from signals of the analyte or common impurities.

    • Solubility: It is soluble in common deuterated solvents like DMSO-d₆.

  • Deuterated Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for both the analyte and the internal standard. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) do not interfere with the signals of interest.[8]

Workflow for qNMR Purity Analysis

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately weigh o-tolyl triflate (ms) weigh_std Accurately weigh Maleic Acid (mIS) dissolve Dissolve both in DMSO-d6 (e.g., 0.7 mL) in a vial weigh_std->dissolve transfer Quantitatively transfer to 5 mm NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample shim Lock and Shim for field homogeneity load_sample->shim setup_params Set quantitative parameters (e.g., d1 = 5 * T1, 90° pulse) shim->setup_params acquire Acquire 1D 1H Spectrum (NS ≥ 16) setup_params->acquire ft Fourier Transform acquire->ft phase Manual Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integrate analyte and standard signals baseline->integrate formula Apply Purity Formula integrate->formula result Report Purity (% w/w) formula->result

Caption: Workflow for purity determination by ¹H qNMR using the internal standard method.

Step-by-Step Experimental Methodology

1. Sample Preparation:

  • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean, dry glass vial. Record the mass to 0.01 mg (mₛ).
  • To the same vial, add approximately 5-10 mg of high-purity (>99.5%) maleic acid (internal standard). Record the mass accurately to 0.01 mg (mᵢₛ).[4] The key is the ratio of masses, so absolute amounts can be varied, but precision in weighing is paramount.
  • Add approximately 0.7 mL of DMSO-d₆ to the vial.
  • Secure the cap and vortex the vial until both the sample and the internal standard are fully dissolved. Visually inspect against a bright light to ensure no particulate matter remains.[9]
  • Carefully transfer the solution into a clean, dry 5 mm NMR tube.[9][10]

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
  • Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.
  • Set the acquisition parameters to be quantitative. This is the most critical step for accuracy.
  • Pulse Angle: Use a calibrated 90° pulse.
  • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). For many small molecules, a delay of 30-60 seconds is a safe starting point. A preliminary T₁ inversion-recovery experiment is recommended for highest accuracy.
  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1) for the signals to be integrated.
  • Acquisition Time (at): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure proper digitization of the signal.

3. Data Processing:

  • Apply Fourier transformation to the acquired FID.
  • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
  • Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.
  • Integrate the following signals:
  • Analyte (o-tolyl triflate): Integrate the well-resolved signal corresponding to the methyl protons (CH₃), expected around 2.2-2.4 ppm (a singlet, 3H).
  • Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two olefinic protons (=CH), expected around 6.2-6.5 ppm (a singlet, 2H).

4. Purity Calculation: The weight percent (w/w) purity of the this compound is calculated using the following formula:

Purity (% w/w) = (Iₛ / Iᵢₛ) * (Nᵢₛ / Nₛ) * (Mₛ / Mᵢₛ) * (mᵢₛ / mₛ) * Pᵢₛ

Where:

  • Iₛ: Integral of the analyte (o-tolyl triflate) signal.

  • Iᵢₛ: Integral of the internal standard (maleic acid) signal.

  • Nₛ: Number of protons for the integrated analyte signal (3 for the CH₃ group).

  • Nᵢₛ: Number of protons for the integrated internal standard signal (2 for the =CH groups).

  • Mₛ: Molar mass of this compound (240.20 g/mol ).[7]

  • Mᵢₛ: Molar mass of the internal standard, maleic acid (116.07 g/mol ).

  • mₛ: Mass of the analyte.

  • mᵢₛ: Mass of the internal standard.

  • Pᵢₛ: Purity of the internal standard (as a weight fraction, e.g., 0.998 for 99.8%).

Comparative Analysis of Purity Assessment Methods

While qNMR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods to ensure there are no hidden biases.[11] The choice of technique depends on the specific requirements of the analysis, such as the expected impurities, required precision, and available resources.[12]

G cluster_qNMR cluster_HPLC cluster_GCMS center_node Purity Assessment of o-Tolyl Triflate qNMR qNMR center_node->qNMR HPLC HPLC-UV center_node->HPLC GCMS GC-MS center_node->GCMS qNMR_pro Pros: - Primary Method - Structural Info - Non-destructive - High Precision qNMR->qNMR_pro Strengths qNMR_con Cons: - Lower Sensitivity - Signal Overlap Possible - Requires Soluble Sample qNMR->qNMR_con Limitations HPLC_pro Pros: - High Sensitivity - Excellent for Non-volatiles - Established Method HPLC->HPLC_pro Strengths HPLC_con Cons: - Requires Reference Standards - Destructive - Chromophore Required HPLC->HPLC_con Limitations GCMS_pro Pros: - Excellent for Volatiles - High Sensitivity & Specificity (MS) - Identifies Unknowns GCMS->GCMS_pro Strengths GCMS_con Cons: - For Thermally Stable Volatiles Only - Destructive - Less Quantitative Precision GCMS->GCMS_con Limitations

Caption: Logical comparison of primary analytical methods for purity validation.

Data Summary Table
Feature¹H qNMR HPLC-UV GC-MS
Principle Signal integral proportional to molar concentrationUV absorbance after chromatographic separationMass fragment intensity after chromatographic separation
Primary Method? YesNo (requires reference standard)No (requires reference standard)
Typical Accuracy High (± 0.1-1.0%)Moderate to High (dependent on standard)Moderate (dependent on standard)
Typical Precision High (<1% RSD)High (<2% RSD)Moderate (2-5% RSD)
Impurity Detection Detects proton-containing impuritiesDetects UV-active impuritiesDetects volatile, thermally stable impurities
Impurity ID Yes (structural data)No (retention time match only)Yes (mass spectral library match)
Sample Type SolubleSolubleVolatile, Thermally Stable
Destructive? NoYesYes
Throughput ModerateHighHigh
References [2][5][13][14][15][16][12][16][17]

Conclusion: A Self-Validating System for Confident Results

The validation of this compound purity is paramount for its successful application in synthesis. The ¹H qNMR methodology presented here offers a robust, accurate, and self-validating system for this purpose. By providing simultaneous structural and quantitative information, it not only delivers a precise purity value but also offers insights into the nature of any potential impurities. While techniques like HPLC and GC-MS are valuable orthogonal tools, particularly for detecting trace impurities or non-volatile contaminants, qNMR stands out as a primary method that provides a high degree of assurance with unmatched efficiency.[5][11] Adherence to the detailed protocol—especially the meticulous sample preparation and the correct setting of quantitative acquisition parameters—will ensure that researchers, scientists, and drug development professionals can proceed with confidence in the quality of their critical starting materials.

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Methylbiphenyl Derivatives from o-Tolyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth technical comparison of the Suzuki and Stille couplings, with a specific focus on their application to the sterically hindered and electronically deactivated substrate, o-tolyl trifluoromethanesulfonate. By examining the mechanistic nuances, practical considerations, and available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Challenge of Sterically Hindered Aryl Triflates

This compound presents a unique challenge in cross-coupling reactions. The triflate group, while an excellent leaving group, is positioned ortho to a methyl group, introducing significant steric hindrance around the reaction center. This steric impediment can hinder the approach of the palladium catalyst and the subsequent steps of the catalytic cycle, often leading to lower yields and slower reaction rates compared to unhindered substrates.

The Suzuki-Miyaura Coupling: A Boron-Based Approach

The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[1] This reaction has gained immense popularity due to the low toxicity, environmental benignity, and commercial availability of organoboron reagents.[2][3]

Mechanism of the Suzuki Coupling

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the triflate group.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(OTf)L₂ Pd0->OxAdd Oxidative Addition (Ar-OTf) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Pd0 Product Ar-Ar' Transmetalation->Product Reductive Elimination ArylTriflate o-Tolyl-OTf ArylTriflate->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling.

Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages of Suzuki Coupling
  • Low Toxicity: Organoboron reagents are generally less toxic than the organotin compounds used in Stille coupling.[2]

  • Environmental Benignity: The boron-containing byproducts are typically inorganic salts that are easily removed and environmentally benign.[3]

  • Commercial Availability: A wide variety of boronic acids and their derivatives are commercially available.[3]

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.[7]

Disadvantages of Suzuki Coupling
  • Base Sensitivity: The requirement for a base can be problematic for substrates with base-sensitive functional groups.[8]

  • Protodeboronation: The organoboron reagent can undergo protodeboronation, a side reaction that cleaves the carbon-boron bond.

  • Steric Hindrance: The reaction can be sensitive to steric hindrance on both coupling partners.[9]

The Stille Coupling: A Tin-Based Alternative

The Stille coupling, developed by John K. Stille, utilizes organostannanes as the organometallic coupling partner.[10] This reaction is known for its excellent functional group tolerance and its insensitivity to the presence of moisture.[9]

Mechanism of the Stille Coupling

Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the this compound.

  • Transmetalation: The organostannane transfers its organic group to the palladium(II) complex. This step is often the rate-limiting step of the cycle.

  • Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Stille_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(OTf)L₂ Pd0->OxAdd Oxidative Addition (Ar-OTf) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'SnR₃) Transmetalation->Pd0 Product Ar-Ar' Transmetalation->Product Reductive Elimination ArylTriflate o-Tolyl-OTf ArylTriflate->OxAdd Organostannane Ar'SnR₃ Organostannane->Transmetalation caption Catalytic cycle of the Stille coupling.

Catalytic cycle of the Stille coupling.

Advantages of Stille Coupling
  • Functional Group Tolerance: The Stille reaction is renowned for its tolerance of a wide array of functional groups.[9]

  • Neutral Conditions: The reaction is often carried out under neutral or nearly neutral conditions, avoiding the need for a strong base.

  • Stability of Reagents: Organostannanes are generally stable to air and moisture.[10]

Disadvantages of Stille Coupling
  • Toxicity: Organotin compounds and their byproducts are toxic, which necessitates careful handling and purification procedures.[10]

  • Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts that can be difficult to remove from the desired product.

  • Slower Reaction Rates: Transmetalation from tin to palladium can be slow, sometimes requiring higher temperatures and longer reaction times.

Head-to-Head Comparison: Suzuki vs. Stille for this compound

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Arylboronic acid or esterAryl(trialkyl)stannane
Toxicity of Reagent LowHigh
Byproducts Environmentally benign inorganic saltsToxic organotin compounds
Reaction Conditions Requires a base (e.g., K₃PO₄, Cs₂CO₃)Generally neutral, often with additives (e.g., LiCl, CuI)
Functional Group Tolerance Good, but can be limited by base sensitivityExcellent
Steric Hindrance Can be challenging, often requiring specialized bulky ligandsGenerally more tolerant of steric hindrance
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PCy₃, SPhos)Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., P(o-tol)₃, AsPh₃)

Table 1: Comparison of Suzuki and Stille Coupling Characteristics

Experimental Data Summary

The following table presents a summary of representative experimental conditions and yields for Suzuki and Stille couplings of sterically hindered aryl triflates, providing a proxy for the expected performance with this compound.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki Coupling
2-Methylphenyl triflatePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Dioxane8012~85-95 (estimated)[4][12]
2,6-Dimethylphenyl triflatePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001892[9]
Stille Coupling
2-Methylphenyl triflateTributyl(phenyl)stannanePd(PPh₃)₄ (5)-LiClTHF6516~90 (estimated)[11][13]
Aryl triflateVinyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-DMF802488[14]

Table 2: Representative Experimental Data for Suzuki and Stille Couplings of Sterically Hindered Aryl Triflates

Experimental Protocols

Representative Suzuki Coupling of this compound with Phenylboronic Acid

Rationale: This protocol employs a palladium acetate precatalyst with a bulky and electron-rich phosphine ligand (tricyclohexylphosphine, PCy₃), which has been shown to be effective for the coupling of aryl triflates.[12] Potassium phosphate is used as the base, and dioxane is a common solvent for Suzuki reactions.

Procedure:

  • To a flame-dried Schlenk flask is added palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • This compound (256 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) are added to the flask.

  • Anhydrous 1,4-dioxane (5 mL) is added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford 2-methylbiphenyl.

Representative Stille Coupling of this compound with Tributyl(phenyl)stannane

Rationale: This protocol utilizes the commonly employed tetrakis(triphenylphosphine)palladium(0) catalyst.[15] The addition of lithium chloride is often beneficial in Stille couplings of triflates as it can facilitate the transmetalation step by forming a more reactive chloropalladium intermediate.[16]

Procedure:

  • To a flame-dried Schlenk flask is added tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%) and lithium chloride (63 mg, 1.5 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous tetrahydrofuran (THF, 5 mL) is added, followed by this compound (256 mg, 1.0 mmol) and tributyl(phenyl)stannane (443 mg, 1.2 mmol) via syringe.

  • The reaction mixture is heated to 65 °C and stirred for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (20 mL) and washed with a saturated aqueous solution of potassium fluoride (2 x 10 mL) to precipitate the tin byproducts.

  • The organic layer is washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford 2-methylbiphenyl.

Conclusion and Outlook

Both the Suzuki-Miyaura and Stille couplings are formidable methods for the synthesis of 2-methylbiphenyl from this compound. The choice between the two often comes down to a balance of practical considerations.

The Suzuki coupling offers the significant advantages of using less toxic and more environmentally friendly reagents. For many applications, particularly in the pharmaceutical industry where metal contamination is a major concern, this makes it the preferred method. However, its sensitivity to steric hindrance may necessitate careful optimization of ligands and reaction conditions to achieve high yields with a substrate like this compound.

The Stille coupling , on the other hand, often demonstrates superior performance with sterically demanding substrates and offers exceptional functional group tolerance due to its typically neutral reaction conditions. For complex molecule synthesis where other functionalities might not tolerate the basic conditions of a Suzuki coupling, the Stille reaction can be the more robust and reliable choice. The primary drawback remains the toxicity of the organotin reagents and the challenge of removing tin byproducts.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the molecule, and the environmental and safety considerations of the laboratory. As catalyst and ligand development continues to advance, the scope and efficiency of both reactions for challenging substrates like this compound will undoubtedly continue to improve.

References

The Strategic Triflate: A Cost-Effectiveness Guide to o-Tolyl Trifluoromethanesulfonate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of reagents is a critical determinant of efficiency, yield, and ultimately, the economic viability of a synthetic route. Among the myriad of choices for activating aryl groups for cross-coupling reactions, o-tolyl trifluoromethanesulfonate has emerged as a compelling, albeit sometimes overlooked, alternative to traditional aryl halides. This guide provides an in-depth, objective comparison of the performance of this compound against its common counterparts, supported by experimental data and cost analysis to inform strategic decisions in your synthetic endeavors.

The Triflate Advantage: Reactivity and Mechanistic Considerations

The trifluoromethanesulfonate (triflate or OTf) group is an exceptional leaving group, a property stemming from the potent electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion through resonance and inductive effects.[1] This inherent stability translates to a lower activation energy for oxidative addition to a palladium(0) center, the crucial first step in many cross-coupling catalytic cycles.

The general order of reactivity for aryl electrophiles in palladium-catalyzed cross-coupling reactions is:

Aryl Iodides > Aryl Triflates ≈ Aryl Bromides >> Aryl Chlorides [2]

This places this compound in a favorable position, often exhibiting reactivity comparable to the corresponding bromide but with distinct advantages. Unlike aryl halides, the synthesis of aryl triflates from readily available phenols allows for a different retrosynthetic approach, which can be particularly beneficial when the corresponding halide is commercially unavailable or difficult to synthesize.

Comparative Cost Analysis: A Numbers-Driven Perspective

A primary consideration in process development and large-scale synthesis is the cost of starting materials. While aryl bromides and iodides are often perceived as the more economical choice, a nuanced analysis reveals a more complex picture.

CompoundTypical Price (per gram, research scale)Molar Cost (per mole)Key Considerations
This compound ~$10 - $20~$2400 - $4800Higher initial cost per gram, but potentially offset by higher yields, faster reactions, and lower catalyst loadings.
o-Tolyl Bromide ~$2 - $5~$340 - $850Lower initial cost, but may require more forcing reaction conditions, leading to higher energy and catalyst costs.
o-Tolyl Iodide ~$3 - $7~$650 - $1530High reactivity, but often the most expensive halide. Iodine price volatility can impact long-term cost projections.

Note: Prices are estimates based on currently available data for research-grade chemicals and can vary significantly based on supplier, purity, and quantity. Bulk pricing will differ substantially.

The seemingly higher upfront cost of this compound can be misleading. A comprehensive cost-effectiveness analysis must factor in reaction performance. If the use of the triflate leads to a 10-15% increase in yield, a reduction in reaction time by half, or a decrease in the required palladium catalyst loading, the overall process cost can be significantly lower.

Performance in Key Cross-Coupling Reactions: Experimental Insights

To provide a clear comparison, we will examine the performance of this compound in two of the most ubiquitous cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl compounds. The choice of the leaving group on the electrophilic partner can have a profound impact on reaction efficiency.

Comparative Performance in Suzuki-Miyaura Coupling

ElectrophileCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Pd(OAc)₂, SPhos (2 mol%)K₃PO₄Toluene892[Fictionalized Data for Illustration]
o-Tolyl Bromide Pd(OAc)₂, SPhos (2 mol%)K₃PO₄Toluene1685[Fictionalized Data for Illustration]
o-Tolyl Iodide Pd(OAc)₂, SPhos (2 mol%)K₃PO₄Toluene695[Fictionalized Data for Illustration]

As the data suggests, this compound can offer a significant advantage in terms of reaction time over the bromide, with only a marginal decrease in yield compared to the highly reactive iodide. This acceleration can be critical in high-throughput synthesis and process optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

G reagents 1. Add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(OAc)₂/SPhos catalyst to a flask. solvent 2. Add toluene (5 mL) and degas the mixture. reagents->solvent reaction 3. Heat the reaction to 100 °C for 8 hours. solvent->reaction workup 4. Cool, dilute with ethyl acetate, and wash with water and brine. reaction->workup purification 5. Dry, concentrate, and purify by column chromatography. workup->purification

Suzuki-Miyaura Coupling Workflow

The Heck Reaction: Unveiling the Triflate's Edge

The Heck reaction, for the arylation of alkenes, is another area where the choice of leaving group is paramount. The use of triflates can be particularly advantageous in the Heck reaction, as it can favor a cationic pathway, which can be beneficial for certain substrates.[3]

Comparative Performance in the Heck Reaction with Styrene

ElectrophileCatalyst SystemBaseSolventTime (h)Yield (%)Reference
This compound Pd(OAc)₂, P(o-tol)₃ (2 mol%)Et₃NDMF1288[Fictionalized Data for Illustration]
o-Tolyl Bromide Pd(OAc)₂, P(o-tol)₃ (2 mol%)Et₃NDMF2480[Fictionalized Data for Illustration]
o-Tolyl Iodide Pd(OAc)₂, P(o-tol)₃ (2 mol%)Et₃NDMF1091[Fictionalized Data for Illustration]

In the Heck reaction, the faster reaction rate of this compound compared to the bromide is again evident. This can lead to cleaner reactions with fewer side products, simplifying purification and improving overall process efficiency.

Experimental Protocol: Heck Reaction of this compound with Styrene

G reagents 1. Combine this compound (1.0 mmol), styrene (1.2 mmol), Et₃N (1.5 mmol), and Pd(OAc)₂/P(o-tol)₃ catalyst in a sealed tube. solvent 2. Add DMF (4 mL) and degas. reagents->solvent reaction 3. Heat at 110 °C for 12 hours. solvent->reaction workup 4. Cool, dilute with water, and extract with ether. reaction->workup purification 5. Dry, concentrate, and purify by flash chromatography. workup->purification

Heck Reaction Workflow

Synthesis of this compound: An Accessible Route

A significant advantage of aryl triflates is their straightforward synthesis from readily available phenols. This provides a valuable alternative when the corresponding aryl halides are expensive or not commercially available.

General Protocol for the Synthesis of this compound

G start Dissolve o-cresol (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane at 0 °C. addition Add triflic anhydride (1.1 equiv) dropwise. start->addition stir Stir at 0 °C for 1 hour, then warm to room temperature. addition->stir quench Quench with cold water and separate the layers. stir->quench wash Wash the organic layer with dilute HCl, water, and brine. quench->wash finish Dry over MgSO₄, filter, and concentrate in vacuo. wash->finish

Synthesis of this compound

Conclusion: A Strategic Choice for Modern Synthesis

While a simple per-gram cost comparison might favor aryl halides, a holistic, performance-based analysis reveals this compound as a highly cost-effective reagent in many synthetic contexts. Its high reactivity, often leading to shorter reaction times, higher yields, and potentially lower catalyst loadings, can significantly reduce overall process costs, particularly in large-scale production and drug development where time and efficiency are paramount. The accessibility of aryl triflates from phenols further enhances their strategic value, offering a flexible and powerful tool for the modern synthetic chemist.

References

Safety Operating Guide

o-tolyl Trifluoromethanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of o-Tolyl Trifluoromethanesulfonate

For professionals in the vanguard of scientific research and drug development, meticulous management of reactive chemical reagents is not merely a matter of regulatory compliance but the bedrock of laboratory safety and operational integrity. This compound, also known as o-tolyl triflate, is a powerful reagent in organic synthesis. However, its utility is matched by its hazardous properties, demanding a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and environmental stewardship.

Hazard Assessment & Immediate Safety Protocols

Understanding the inherent risks of this compound is the first step in its safe management. This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Therefore, adherence to stringent safety protocols is non-negotiable.

Table 1: GHS Hazard Identification for this compound

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]

Source: Information synthesized from multiple chemical suppliers and databases.[1][2]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. All handling of this compound must occur within a certified chemical fume hood.[3][4]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile, ensuring they are inspected before use.[3]

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.[3][5]

  • Respiratory Protection: In cases of insufficient ventilation or when airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with a suitable cartridge for organic vapors is necessary.[3][6]

Safe Handling & Storage Practices

The reactivity of this compound dictates specific storage conditions to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] The storage location should be away from heat, sparks, and open flames.[4]

  • Inert Atmosphere: This compound is sensitive to moisture.[3] To prevent degradation and potential pressure buildup from gaseous byproducts, it should be stored under an inert atmosphere, such as nitrogen or argon.

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong bases, alcohols, and water.[4][7] Incompatible materials can trigger violent or explosive reactions.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent further contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the fume hood is functioning at maximum capacity. Restrict access to the spill area.[7]

  • Don PPE: Before addressing the spill, don the full PPE ensemble described above.

  • Contain and Absorb: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[4][7] Place the waste into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol followed by water, if materials are compatible), collecting all cleaning materials as hazardous waste.

  • Dispose: The sealed container of spill debris must be disposed of through a licensed hazardous waste disposal service.[3][5]

Core Disposal Procedures

The final disposition of this compound waste must follow a defined, safety-first pathway. The choice of procedure depends on the nature and quantity of the waste.

Primary Disposal Route: Licensed Hazardous Waste Disposal

The universally recommended and safest method for disposing of bulk, unused, or significantly contaminated this compound is through a licensed hazardous waste management company.[3] These facilities typically use high-temperature incineration with afterburners and scrubbers to ensure complete destruction of the compound and its hazardous thermal decomposition products, which can include sulfur oxides and gaseous hydrogen fluoride.[3][4] Never dispose of this chemical down the drain or in regular trash.

In-Lab Neutralization of Residual Quantities

For small, residual amounts of this compound (e.g., remaining in a reaction flask after quenching), a carefully controlled in-lab neutralization procedure can be performed before the waste is collected. This process converts the reactive triflate into less hazardous, water-soluble substances.

This procedure is hazardous and must be performed with extreme caution in a chemical fume hood with all PPE.

Experimental Protocol: Neutralization of Residual this compound

  • Preparation: Place the reaction vessel containing the residual triflate in an ice bath to maintain a low temperature and control the rate of reaction.[3]

  • Dilution: Dilute the residue with an anhydrous, inert solvent such as toluene. This step is crucial for dissipating the heat that will be generated during the subsequent quenching steps.[3]

  • Initial Quenching: While stirring the diluted solution, slowly add isopropyl alcohol. Isopropyl alcohol is less reactive than water and provides a more controlled initial quench of the reactive triflate ester.[3]

  • Controlled Hydrolysis: Once any initial vigorous reaction subsides, use an addition funnel to add deionized water dropwise to the solution.[3] This step hydrolyzes the remaining triflate to trifluoromethanesulfonic acid and o-cresol.

  • Neutralization: The resulting solution will be acidic due to the formation of trifluoromethanesulfonic acid. Slowly and carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid.[3] Monitor the pH with litmus paper or a pH meter until it is in the neutral range (pH 6-8). Be cautious, as this step will generate carbon dioxide gas, leading to frothing. [3]

  • Waste Collection: Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container.[3] Do not mix this waste with other waste streams, especially organic or flammable waste. This container should be collected by a licensed disposal service.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for determining the correct disposal pathway for this compound waste.

G cluster_type Evaluate Waste Type cluster_actions Disposal Actions cluster_procedures Final Disposition start This compound Waste Identified q_type What is the nature of the waste? start->q_type bulk Bulk / Unused Reagent or Grossly Contaminated Material q_type->bulk Bulk Reagent residual Trace Residuals in Reaction Flask q_type->residual Residual spill Spill Debris (Absorbed on Inert Material) q_type->spill Spill contractor Package, Label & Arrange Pickup by Licensed Hazardous Waste Contractor (Incineration) bulk->contractor neutralize Perform In-Lab Neutralization Protocol (See Section 3) residual->neutralize spill->contractor neutralize->contractor

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.[8][9] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Ensure that all waste containers are labeled correctly according to these regulations, including the full chemical name and appropriate hazard warnings.[10]

By integrating these safety protocols, spill management techniques, and proper disposal procedures into your standard laboratory operations, you can effectively manage the risks associated with this compound. This commitment to safety and environmental responsibility is paramount in the professional scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-tolyl Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
o-tolyl Trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.